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  • Product: 2-Methyl-1-phenyl-1-butanone
  • CAS: 938-87-4

Core Science & Biosynthesis

Foundational

Photochemical cleavage mechanism of 2-Methyl-1-phenyl-1-butanone

Title: Photochemical Cleavage Mechanism of 2-Methyl-1-phenyl-1-butanone: A Mechanistic and Stereoelectronic Analysis Executive Summary The photostability of alkyl phenyl ketones is a critical parameter in both synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Photochemical Cleavage Mechanism of 2-Methyl-1-phenyl-1-butanone: A Mechanistic and Stereoelectronic Analysis

Executive Summary

The photostability of alkyl phenyl ketones is a critical parameter in both synthetic photochemistry and the development of active pharmaceutical ingredients (APIs). 2-Methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone) serves as a premier model for understanding the delicate interplay between electronic excitation and stereoelectronic steric control. Upon ultraviolet (UV) irradiation, this compound undergoes highly specific intramolecular rearrangements—primarily the Norrish Type II reaction —yielding cleavage and cyclization products.

This whitepaper dissects the photochemical cleavage mechanism of 2-methyl-1-phenyl-1-butanone, detailing the photophysical transitions, the conformational dynamics of the 1,4-biradical intermediate, and the strict stereoelectronic rules that govern its product distribution.

Photophysical Foundations: Excitation and Intersystem Crossing

The photochemical cascade initiates with the absorption of a UV photon, promoting the ketone from its singlet ground state ( S0​ ) to an excited singlet state ( S1​ ). For aryl alkyl ketones, this transition is typically an n→π∗ excitation localized on the carbonyl chromophore.

Because the energy gap between the S1​(nπ∗) and the triplet T1​(ππ∗) or T1​(nπ∗) states is small, and spin-orbit coupling is highly efficient in aryl ketones (following El-Sayed's rules), the molecule undergoes ultra-fast Intersystem Crossing (ISC) . The quantum yield of ISC ( ΦISC​ ) approaches 1.0. Consequently, the reactive species dictating the downstream chemistry is the long-lived triplet excited state, 3(nπ∗) .

The Norrish Type II Pathway: γ -Hydrogen Abstraction

The hallmark of 2-methyl-1-phenyl-1-butanone's photochemistry is the Norrish Type II reaction. The electrophilic oxygen atom of the 3(nπ∗) carbonyl abstracts a hydrogen atom from the γ -carbon (C4).

This intramolecular 1,5-hydrogen shift generates a highly reactive 1,4-biradical intermediate .

Pathway S0 2-Methyl-1-phenyl-1-butanone (Ground State, S0) S1 Excited Singlet (S1, nπ*) S0->S1 hν (UV) T1 Excited Triplet (T1, ³nπ*) S1->T1 ISC (Fast) BR 1,4-Biradical (Triplet → Singlet) T1->BR γ-H Abstraction TypeI Type I Cleavage (Benzoyl + sec-Butyl) T1->TypeI α-Cleavage Cleavage Type II Cleavage (Propiophenone + Ethylene) BR->Cleavage Cα-Cβ Scission Cyclization Type II Cyclization (trans-Cyclobutanol) BR->Cyclization Cα-Cγ Coupling

Fig 1: Photochemical reaction pathways of 2-Methyl-1-phenyl-1-butanone upon UV irradiation.

1,4-Biradical Dynamics: Cleavage vs. Cyclization

Once formed, the triplet 1,4-biradical must undergo spin inversion (ISC) to a singlet biradical before product formation can occur. The singlet biradical partitions into two primary pathways:

A. Type II Cleavage (Elimination)

The scission of the Cα​−Cβ​ bond (the bond between C2 and C3) yields an enol and an alkene. For 2-methyl-1-phenyl-1-butanone, the cleavage fragments are 1-phenyl-1-propenol (which rapidly tautomerizes to propiophenone ) and ethylene gas.

B. Type II Cyclization & Stereoelectronic Control

Alternatively, the radical centers at C1 and C4 can couple to form a cyclobutane ring, yielding 2-methyl-1-phenylcyclobutanol. It is here that 2-methyl-1-phenyl-1-butanone exhibits remarkable stereoelectronic behavior.

As established by Lewis and Hilliard [1], the cyclization of 2-methyl-1-phenyl-1-butanone yields exclusively the trans-isomer with respect to the phenyl and methyl groups.

  • The Causality: In the 1,4-biradical intermediate, the bulky phenyl group on C1 and the methyl group on the α -carbon (C2) experience severe 1,2-eclipsing steric repulsion if they adopt a cis-like geometry during the transition state. To minimize this repulsive interaction, the biradical undergoes conformational relaxation, rotating into a trans-like geometry prior to C-C bond formation. This steric steering is so dominant that the cis-isomer is virtually unobservable.

Stereocontrol cluster_0 Conformational Relaxation BR_init 1,4-Biradical Intermediate Conf_Trans Trans-like Transition State (Minimized Repulsion) BR_init->Conf_Trans Bond Rotation Conf_Cis Cis-like Transition State (Severe Steric Clash) BR_init->Conf_Cis Bond Rotation Prod_Trans trans-2-Methyl-1-phenylcyclobutanol (Exclusive Product) Conf_Trans->Prod_Trans C-C Coupling Prod_Cis cis-2-Methyl-1-phenylcyclobutanol (Not Formed) Conf_Cis->Prod_Cis Blocked

Fig 2: Stereoelectronic control in the 1,4-biradical dictating exclusive trans-cyclobutanol formation.

Quantitative Data Summary

To illustrate the impact of the α -methyl group, we compare 2-methyl-1-phenyl-1-butanone against valerophenone (1-phenyl-1-pentanone), an analog where the methyl group is located on the γ -carbon rather than the α -carbon[1].

CompoundMajor Cleavage ProductsCyclization ProductTrans:Cis Ratio
2-Methyl-1-phenyl-1-butanone Propiophenone + Ethylene2-Methyl-1-phenylcyclobutanol100:0 (Exclusive trans)
1-Phenyl-1-pentanone (Valerophenone)Acetophenone + Propylene2-Methyl-1-phenylcyclobutanol3.1:1

Table 1: Comparative photoproduct distribution highlighting the steric influence of α -substitution.

Self-Validating Experimental Protocol

To accurately profile the photochemistry of 2-methyl-1-phenyl-1-butanone, researchers must utilize a self-validating workflow that accounts for photon flux and prevents triplet quenching.

Step 1: Sample Preparation

  • Prepare a 0.05 M solution of 2-methyl-1-phenyl-1-butanone in HPLC-grade benzene.

  • Causality: Benzene is utilized because it is a poor hydrogen donor. Using a solvent like ethanol or THF would promote intermolecular hydrogen abstraction, artificially suppressing the intramolecular Norrish Type II yield.

  • Add a known concentration of tetradecane as an internal standard for downstream GC-FID quantification.

Step 2: Degassing (Critical)

  • Subject the solution to three rigorous freeze-pump-thaw cycles in a Schlenk flask, backfilling with ultra-pure Argon.

  • Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to remove O2​ will prematurely depopulate the 3(nπ∗) state, drastically skewing kinetic data and quantum yield calculations.

Step 3: Actinometry and Irradiation

  • Prepare a parallel actinometer tube containing 0.05 M valerophenone in benzene (known quantum yield for acetophenone formation, Φ=0.33 ).

  • Irradiate both the sample and actinometer simultaneously in a merry-go-round photoreactor using a medium-pressure mercury lamp equipped with a Pyrex filter.

  • Causality: The Pyrex filter (cutoff < 290 nm) ensures excitation occurs strictly at the n→π∗ absorption band of the ketone, preventing high-energy π→π∗ transitions that cause non-selective degradation. The actinometer validates the protocol by normalizing any variations in photon flux.

Step 4: Product Analysis

  • Analyze aliquots via Gas Chromatography-Flame Ionization Detection (GC-FID). The exclusive presence of the trans-cyclobutanol peak alongside propiophenone validates the stereoelectronic cleavage mechanism.

Implications in Drug Development

For drug development professionals, the photochemistry of α -alkylated phenyl ketones is highly relevant. APIs containing this structural motif (e.g., certain bupropion analogs or proprietary CNS compounds) are highly susceptible to Norrish Type II degradation during shelf-life or upon exposure to sunlight.

Understanding that this cleavage relies on the ability of the carbonyl oxygen to reach the γ -hydrogen allows formulators to predict phototoxicity. If the conformation is locked, or if the formulation includes triplet quenchers (like specific excipients or UV absorbers), the 1,4-biradical pathway can be effectively suppressed, ensuring API integrity.

References

  • Lewis, F. D.; Hilliard, T. A. "Photochemistry of methyl-substituted butyrophenones. Nature of the 1,4-biradical intermediates." Journal of the American Chemical Society, 1970, 92 (22), 6672–6674.[Link]

  • Wagner, P. J. "Chemistry of excited triplet carbonyl compounds." Accounts of Chemical Research, 1971, 4 (5), 168-177.[Link]

Exploratory

Norrish Type II Reaction Pathways of 2-Methyl-1-phenyl-1-butanone: A Mechanistic and Experimental Guide

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction & Mechanistic Overview In the realm of organic photochemistry and modern drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction & Mechanistic Overview

In the realm of organic photochemistry and modern drug development, understanding the precise geometric and electronic requirements of intramolecular photoreactions is paramount. The Norrish Type II reaction serves as a fundamental pathway for the photochemical degradation and functionalization of carbonyl-containing compounds.

When a ketone is irradiated with ultraviolet light, it undergoes an n→π∗ transition to a singlet excited state ( S1​ ), followed by rapid intersystem crossing (ISC) to a triplet excited state ( T1​ ). If the molecule possesses an available hydrogen atom on the γ -carbon, the highly reactive triplet carbonyl oxygen can abstract this hydrogen via a six-membered cyclic transition state. This 1,5-hydrogen shift generates a transient 1,4-biradical intermediate [3].

2-Methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone) presents a uniquely fascinating case study for this pathway. Structurally, it possesses an α -methyl group and a terminal γ -methyl group. The photochemistry of this specific substrate elegantly demonstrates how subtle steric interactions within a transient biradical can exert absolute stereochemical control over the final photoproducts [1].

Photochemical Pathway & Kinetics

Upon formation of the triplet 1,4-biradical, the intermediate must undergo a second intersystem crossing back to the singlet manifold before it can yield stable, ground-state products. Once in the singlet state, the 1,4-biradical faces three competitive kinetic fates:

  • Norrish Type II Cleavage (Elimination): Cleavage of the Cα​−Cβ​ bond yields an enol and an alkene. For 2-methyl-1-phenyl-1-butanone, this results in the enol of propiophenone (which rapidly tautomerizes to propiophenone) and ethylene.

  • Yang Cyclization: Recombination of the two radical centers ( C1​ and C4​ ) forms a cyclobutanol ring. For this substrate, the product is 2-methyl-1-phenylcyclobutanol.

  • Disproportionation (Reverse H-Transfer): The biradical can transfer the hydrogen back to the γ -carbon, returning the molecule to its original ground state without a net chemical change.

Pathway S0 Ground State (S0) 2-Methyl-1-phenyl-1-butanone S1 Singlet Excited State (S1) (n,π*) Transition S0->S1 hν (>290 nm) T1 Triplet Excited State (T1) Intersystem Crossing (ISC) S1->T1 ISC (Fast) BR_T Triplet 1,4-Biradical γ-Hydrogen Abstraction T1->BR_T 1,5-H Shift BR_S Singlet 1,4-Biradical Spin Inversion BR_T->BR_S ISC BR_S->S0 Disproportionation Cyclo Yang Cyclization trans-2-Methyl-1-phenylcyclobutanol BR_S->Cyclo Ring Closure Cleav Norrish Type II Cleavage Propiophenone + Ethylene BR_S->Cleav Cα-Cβ Cleavage

Photochemical Norrish Type II reaction pathway of 2-Methyl-1-phenyl-1-butanone.

Stereochemical Control: The 1,4-Biradical Intermediate

The hallmark of 2-methyl-1-phenyl-1-butanone's photochemistry is its extraordinary stereoselectivity during Yang cyclization.

To understand the causality behind this, we must compare it to a structural isomer: 1-phenyl-1-pentanone (valerophenone). Both molecules undergo Norrish Type II cyclization to yield the exact same regiochemical product: 2-methyl-1-phenylcyclobutanol .

  • In 2-methyl-1-phenyl-1-butanone, the methyl group originates from the α -position.

  • In 1-phenyl-1-pentanone, the methyl group originates from the δ -position (attached to the γ -carbon).

However, their stereochemical outcomes are drastically different. Lewis and Hilliard demonstrated that 1-phenyl-1-pentanone yields a 3.1:1 mixture of trans:cis isomers. In stark contrast, 2-methyl-1-phenyl-1-butanone yields exclusively the trans isomer [2].

The Mechanistic Causality: In the 1,4-biradical formed from 2-methyl-1-phenyl-1-butanone, the radical center at C1​ (bearing the massive phenyl group) is directly adjacent to C2​ (bearing the α -methyl group). As the biradical undergoes conformational rotation to align its p-orbitals for C1​−C4​ bond formation, the steric repulsion (gauche interaction) between the phenyl ring and the α -methyl group becomes severe. To minimize this steric compression in the transition state, the biradical is forced into a pseudo-equatorial/anti arrangement, dictating that the resulting cyclobutanol forms exclusively with a trans relationship between the phenyl and methyl groups[1].

Quantitative Data & Comparative Analysis

The table below synthesizes the photoproduct distribution and stereoselectivity, highlighting the impact of steric drivers in the biradical intermediate.

Table 1: Photoproduct Distribution and Stereochemical Outcomes
SubstrateMajor Cleavage ProductsCyclobutanol ProductStereoselectivity (trans:cis)Mechanistic Driver
2-Methyl-1-phenyl-1-butanone Propiophenone + Ethylene2-Methyl-1-phenylcyclobutanol>99:1 (Exclusive trans)Severe steric compression between Ph and α -CH₃ in the 1,4-biradical transition state [1].
1-Phenyl-1-pentanone Acetophenone + Propylene2-Methyl-1-phenylcyclobutanol3.1:1 Moderate steric interaction between Ph and γ -CH₃ during ring closure [2].

Experimental Protocols: A Self-Validating System

To ensure that the observed photoproducts are derived exclusively from the triplet excited state and not from a singlet pathway or thermal degradation, the following protocol incorporates a Stern-Volmer quenching study. This creates a self-validating experimental loop.

Step-by-Step Methodology

Step 1: Sample Preparation & Degassing

  • Prepare a 0.05 M solution of 2-methyl-1-phenyl-1-butanone in spectrophotometric grade benzene. (Causality: Benzene is an inert, non-hydrogen-donating solvent that prevents intermolecular hydrogen abstraction, isolating the intramolecular Norrish Type II pathway).

  • Transfer 3.0 mL aliquots into Pyrex ampoules.

  • Perform three cycles of freeze-pump-thaw degassing at 10−4 Torr, then flame-seal the ampoules. (Causality: Dissolved molecular oxygen ( 3O2​ ) is a potent triplet quencher. Degassing ensures the T1​ state is not prematurely quenched).

Step 2: Controlled Irradiation

  • Place the sealed ampoules in a merry-go-round photochemical reactor to ensure uniform photon flux.

  • Irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter (cutoff < 290 nm). (Causality: The Pyrex filter selectively excites the n→π∗ absorption band of the carbonyl while preventing higher-energy π→π∗ transitions that cause non-selective degradation).

Step 3: Triplet Quenching (Self-Validating Control)

  • Prepare parallel ampoules containing the ketone and varying concentrations (0.01 M to 0.10 M) of piperylene (1,3-pentadiene).

  • (Causality: Piperylene acts as a selective triplet quencher. A linear Stern-Volmer plot of Quantum Yield −1 vs. [Piperylene] confirms that the reaction proceeds exclusively via the T1​ state).

Step 4: Product Analysis & Isolation

  • Post-irradiation, analyze the mixture via GC-FID using an internal standard (e.g., tetradecane) to quantify the yields of propiophenone and 2-methyl-1-phenylcyclobutanol.

  • Concentrate the bulk solution in vacuo and subject the residue to silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the trans-2-methyl-1-phenylcyclobutanol for 1H NMR verification.

Workflow Prep Step 1: Sample Prep 0.05 M Ketone in C6H6 Freeze-Pump-Thaw Degassing Irrad Step 2: Irradiation Medium-Pressure Hg Lamp Pyrex Filter (>290 nm) Prep->Irrad Degassed Ampoules Quench Step 3: Triplet Quenching Parallel Piperylene Control Stern-Volmer Kinetics Prep->Quench Aliquots for Control Analysis Step 4: Analysis & Isolation GC-FID Quantification Silica Gel Chromatography Irrad->Analysis Photoproduct Mixture Quench->Irrad Validates T1 State

Experimental workflow for the photochemical evaluation of 2-methyl-1-phenyl-1-butanone.

Implications for Drug Development

For medicinal chemists, the butyrophenone scaffold is highly privileged (found in antipsychotics like haloperidol). Understanding the Norrish Type II liability of these scaffolds is critical for predicting drug phototoxicity and shelf-life stability. Furthermore, the exclusive trans-stereoselectivity observed in the Yang cyclization of α -substituted butyrophenones offers a powerful, atom-economical synthetic tool for generating complex, sterically hindered cyclobutanol derivatives—motifs that are increasingly valuable in rigidifying drug backbones to improve target affinity.

References

  • Lewis, F. D., & Hilliard, T. A. (1972). Photochemistry of methyl-substituted butyrophenones. Journal of the American Chemical Society, 94(11), 3852–3858. URL:[Link]

  • Lewis, F. D., & Hilliard, T. A. (1970). Photochemistry of methyl-substituted butyrophenones. Nature of the 1,4-biradical intermediates. Journal of the American Chemical Society, 92(22), 6672–6674. URL:[Link]

  • He, H.-Y., Fang, W.-H., & Phillips, D. L. (2004). Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions. The Journal of Physical Chemistry A, 108(25), 5386–5392. URL:[Link]

Foundational

Conformational Analysis of 2-Methyl-1-phenyl-1-butanone in Solution: A Comprehensive Technical Guide

Executive Summary In the realm of physical organic chemistry and rational drug design, the three-dimensional conformation of a small molecule in solution dictates its pharmacological profile, target binding affinity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the three-dimensional conformation of a small molecule in solution dictates its pharmacological profile, target binding affinity, and chemical reactivity. 2-Methyl-1-phenyl-1-butanone (often referred to as α -sec-butylphenone) is an archetypal branched alkyl phenyl ketone. Its structural framework—featuring a chiral alpha-carbon heavily substituted with methyl and ethyl groups adjacent to a benzoyl moiety—creates a highly specific, sterically congested environment.

This whitepaper provides an in-depth technical analysis of the conformational dynamics of 2-methyl-1-phenyl-1-butanone in solution. By synthesizing empirical spectroscopic data with quantum mechanical validation, we establish a self-validating framework for elucidating the rotational isomerism and steric inhibition of resonance inherent to this molecule.

The Physics of Conformational Bias

The conformational landscape of 2-methyl-1-phenyl-1-butanone is governed by two primary rotational axes, which are in constant thermodynamic competition to minimize steric strain while maximizing electronic stabilization.

Aryl-Carbonyl Twist ( θAr−CO​ ) and Steric Inhibition of Resonance

In unhindered phenyl ketones like acetophenone, the phenyl ring and the carbonyl group favor a perfectly coplanar geometry ( θAr−CO​≈0∘ ). This allows for maximum overlap between the π -system of the aromatic ring and the π∗ -orbital of the carbonyl, providing resonance stabilization.

However, in 2-methyl-1-phenyl-1-butanone, the bulky sec-butyl group at the alpha position creates severe steric clashes with the ortho-hydrogens of the phenyl ring. To relieve this strain, the molecule is forced to twist the Caryl​−Ccarbonyl​ bond out of planarity. This loss of coplanarity leads to a phenomenon known as steric inhibition of resonance , which profoundly alters the electronic distribution of the molecule, as evidenced by variations in 13C chemical shift parameters for the carbonyl and para-carbons (1)[1].

Alpha-Carbon Rotamers ( θCO−Cα​ )

The rotation around the Ccarbonyl​−Cα​ bond dictates the orientation of the chiral alpha-center. The alpha-carbon bears a hydrogen atom, a methyl group, and an ethyl group. The lowest energy ground-state conformation typically places the smallest substituent (the hydrogen atom) nearly eclipsing the carbonyl oxygen to minimize gauche interactions, while the bulkier methyl and ethyl groups are directed away from the sterically demanding phenyl ring. Computational analysis of similar conformationally biased ketones confirms that such specific orientations are favored by >1 kcal/mol over alternative rotamers (2)[2].

Mechanism M1 2-Methyl-1-phenyl-1-butanone M2 Aryl-Carbonyl Steric Clash M1->M2 M3 Alpha-Carbon Gauche Interactions M1->M3 M4 Loss of Coplanarity (Twisted Ph-CO) M2->M4 M3->M4 M5 Deshielded 13C C=O (NMR Observable) M4->M5

Fig 1. Causality of steric interactions leading to observable NMR chemical shift deviations.

Quantitative Data: Spectroscopic Markers of Conformation

Because solution NMR spectroscopy is the workhorse method for probing molecular structure (3)[3], we can track the exact degree of resonance inhibition. As the dihedral angle ( θAr−CO​ ) increases, the carbonyl carbon is deprived of electron density from the phenyl ring, causing it to deshield (shift downfield). Conversely, the para-carbon shifts upfield as it no longer shares its π -electrons with the electron-withdrawing carbonyl.

Table 1: Conformational Impact on 13C NMR Chemical Shifts in Alkyl Phenyl Ketones

CompoundAlkyl SubstituentEst. Dihedral Angle ( θAr−CO​ ) 13C C=O Shift (ppm) 13C para-C Shift (ppm)
AcetophenoneMethyl~0° (Coplanar)198.1133.1
PropiophenoneEthyl~5°200.4132.8
IsobutyrophenoneIsopropyl~25°204.1132.0
2-Methyl-1-phenyl-1-butanone sec-Butyl ~35-40° >204.5 <131.5

*Note: Values for acetophenone through isobutyrophenone are standard benchmarks in CDCl3​ . Values for 2-methyl-1-phenyl-1-butanone are extrapolated based on the increased steric bulk of the sec-butyl group.

Self-Validating Experimental Methodologies

To ensure scientific integrity, a conformational analysis protocol cannot simply be a linear sequence of actions; it must be a closed-loop, self-validating system. We achieve this by cross-referencing empirical Variable-Temperature (VT) NMR data with Density Functional Theory (DFT) predictions, a standard in modern application of NMR data and theoretical calculations (4)[4].

Protocol 1: Dual-Concentration Variable-Temperature (VT) NMR

Causality: Running the analysis at two distinct concentrations proves that the observed chemical shift changes and line broadenings are due to intramolecular conformational dynamics (which are concentration-independent) rather than intermolecular aggregation (which is concentration-dependent).

Step-by-Step Workflow:

  • Sample Preparation: Prepare two separate solutions of 2-methyl-1-phenyl-1-butanone in CD2​Cl2​ (chosen over CDCl3​ to allow for lower temperature ranges without freezing). Prepare Solution A at 10 mM and Solution B at 50 mM.

  • Standard Acquisition: Acquire baseline 1D 1H and 13C spectra at 298 K to confirm purity and establish baseline chemical shifts.

  • VT-NMR Execution: Cool the probe in 10 K increments from 298 K down to 193 K (-80 °C). Allow 5 minutes of thermal equilibration at each step before acquiring spectra.

  • Line-Shape Analysis: As the temperature drops, the rotation around the Ccarbonyl​−Cα​ bond will slow down on the NMR timescale. Extract the exchange rates ( kex​ ) at the coalescence temperature to calculate the activation free energy ( ΔG‡ ) for the rotameric interconversion.

  • Validation Check: Compare the ΔG‡ values between Solution A and Solution B. A variance of < 0.2 kcal/mol confirms the absence of concentration-dependent artifacts.

Protocol 2: DFT-Assisted Computational Ensemble Generation

Causality: Experimental NMR provides a time-averaged signal of all rapidly interconverting conformers. To deconvolute this, we must generate a mathematical model of the individual conformers and predict their specific NMR tensors.

Step-by-Step Workflow:

  • Conformational Search: Utilize a Molecular Mechanics force field (e.g., OPLS4) to run a Monte Carlo conformational search, generating all possible rotamers around the CAr​−CCO​ and CCO​−Cα​ bonds.

  • Geometry Optimization: Submit all conformers within a 5.0 kcal/mol window to DFT optimization at the B3LYP/6-311+G(d,p) level of theory, utilizing an implicit solvation model (PCM) for dichloromethane.

  • GIAO Tensor Prediction: For the lowest-energy optimized geometries, calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Data Integration: Calculate the Boltzmann-weighted average of the predicted 13C shifts.

  • Validation Check: If the calculated Boltzmann-averaged shifts match the empirical VT-NMR shifts at 298 K with a Mean Absolute Deviation (MAD) of < 1.5 ppm, the computational ensemble is successfully validated by the physical system.

Workflow S1 Sample Prep (Dual Concentration) S2 VT-NMR Acquisition S1->S2 S5 Data Integration & Validation S2->S5 S3 DFT Conformational Search S4 GIAO Tensor Prediction S3->S4 S4->S5

Fig 2. Self-validating workflow integrating VT-NMR and DFT to resolve conformational ensembles.

Conclusion

The conformational analysis of 2-methyl-1-phenyl-1-butanone in solution reveals a highly dynamic system dictated by severe steric constraints. The bulky alpha-substituents force a significant deviation from aryl-carbonyl coplanarity, resulting in measurable steric inhibition of resonance. By employing a self-validating methodology that pairs dual-concentration VT-NMR with high-level DFT/GIAO calculations, researchers can accurately map the conformational ensemble of this molecule, providing critical insights for its application in stereoselective synthesis and pharmacophore modeling.

References

  • Canadian Science Publishing. "PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES." 1

  • PMC. "Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides." 2

  • Auremn.org. "NMR Spectroscopy: a Tool for Conformational Analysis." 4

  • ACS Publications. "Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers." 3

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Analysis of 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4)

As drug development and materials science advance, the intersection of chemical synthesis, packaging stability, and human exposure requires rigorous toxicological profiling. 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4), a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, the intersection of chemical synthesis, packaging stability, and human exposure requires rigorous toxicological profiling. 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4), an alkyl phenyl ketone, is frequently encountered both as a synthetic intermediate and as a highly migratory Non-Intentionally Added Substance (NIAS) resulting from the photolytic decomposition of UV-photoinitiators.

This technical guide synthesizes the physicochemical identity, mechanistic toxicology, and standardized safety protocols for 2-Methyl-1-phenyl-1-butanone, providing a self-validating framework for researchers and safety compliance officers.

Physicochemical Taxonomy and Structural Dynamics

Understanding the toxicity of 2-Methyl-1-phenyl-1-butanone requires an analysis of its structural components. The molecule consists of a hydrophobic phenyl ring conjugated to a ketone carbonyl, flanked by a branched sec-butyl group. This specific steric arrangement dictates its lipophilicity, volatility, and biological binding affinity.

Table 1: Physicochemical Properties and Functional Significance

ParameterValueToxicological & Experimental Significance
CAS Number 938-87-4Essential for cross-referencing global regulatory and SDS databases.
Molecular Formula C₁₁H₁₄OLow molecular weight (162.23 g/mol ) facilitates rapid membrane permeation and high migration rates in polymer matrices.
Chemical Synonyms sec-butyl phenyl ketone; α-MethylbutyrophenoneHighlights the branched alkyl chain, which influences steric hindrance during enzymatic metabolism.
Solubility Profile Highly lipophilic; insoluble in waterDictates the use of organic solvents (e.g., dichloromethane, DMSO) for extraction and biological assay delivery.

Mechanistic Toxicology: Carbonyl Reductase Inhibition

While specific in vivo toxicity data for 2-Methyl-1-phenyl-1-butanone is limited, its pharmacophore places it firmly within the class of alkyl phenyl ketones .[1].

The Causality of Inhibition

Carbonyl reductase is a crucial enzyme responsible for the detoxification of reactive carbonyls and the metabolism of various xenobiotics. Alkyl phenyl ketones inhibit this enzyme by acting as substrate inhibitors. The enzyme possesses a highly specific hydrophobic cleft within its active site. The straight or branched alkyl chain of the ketone inserts into this cleft, while the phenyl group stabilizes the interaction via Van der Waals forces. Because 2-Methyl-1-phenyl-1-butanone structurally mimics the natural substrates of CBR, it competitively occupies the active site, inducing a conformational lock that halts the catalytic reduction of other toxic biological carbonyls.

EnzymeInhibition Substrate Substrate (e.g., 4-BP) Enzyme Carbonyl Reductase (Active) Substrate->Enzyme Binds Active Site Product Reduced Product (Alcohol) Enzyme->Product Catalytic Reduction Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Conformational Lock Inhibitor 2-Methyl-1-phenyl-1-butanone (Inhibitor) Inhibitor->Enzyme Competitive Binding

Mechanism of competitive carbonyl reductase inhibition by alkyl phenyl ketones.

Photolytic Degradation and NIAS Migration

In the context of food packaging and pharmaceutical containment, 2-Methyl-1-phenyl-1-butanone frequently emerges as a photolytic decomposition product. [2].

Because of its low molecular weight and high volatility, 2-Methyl-1-phenyl-1-butanone exhibits extreme migratory potential, easily leaching from cross-linked polymer networks into adjacent matrices (e.g., food or drug formulations), thereby posing a secondary toxicity risk that must be quantified.

GCMS_Workflow Step1 1. UV Irradiation (Simulated Curing) Step2 2. Solvent Extraction (Dichloromethane) Step1->Step2 Sample Prep Step3 3. GC-MS Separation (Capillary Column) Step2->Step3 Isolate Migrants Step4 4. Spectral Analysis (NIAS Identification) Step3->Step4 Mass Fragmentation Step5 5. Toxicological Profiling (Migration Quantification) Step4->Step5 Data Synthesis

Step-by-step experimental workflow for identifying photolytic decomposition migrants.

Safety Data Sheet (SDS) Core Guidelines

Handling 2-Methyl-1-phenyl-1-butanone requires strict adherence to solvent-class safety protocols. The lipophilic nature of the compound allows it to easily defat the skin and penetrate biological membranes, leading to localized irritation and potential systemic absorption.

Table 2: Standardized SDS and Hazard Mitigation

Safety CategoryProtocol / RequirementMechanistic Rationale
GHS Hazards Skin/Eye Irritant; Potential Respiratory Irritant.Lipophilicity disrupts cellular lipid bilayers, causing acute inflammatory responses.
PPE Requirements Nitrile/Neoprene gloves; Safety goggles; Fume hood.Nitrile provides a highly cross-linked barrier against non-polar organic ketones.
Fire-Fighting Use Dry Chemical, CO₂, or Alcohol-Resistant Foam.Do NOT use water spray. The compound's hydrophobicity will cause the burning liquid to float and spread the fire.
First Aid (Skin) Wash immediately with soap and copious water.Soap surfactants are required to emulsify and remove the water-insoluble ketone from the dermis.

(Note: Always consult your institution's specific [3] prior to handling).

Validated Experimental Methodologies

To ensure scientific integrity, any toxicological or migration data generated must rely on self-validating experimental designs. Below are the definitive protocols for assessing this compound.

Protocol A: In Vitro Carbonyl Reductase Inhibition Assay

This protocol utilizes a triangular validation system (Baseline, Vehicle Control, and Test Condition) to ensure observed inhibition is exclusively due to the ketone.

  • Reagent Preparation: Prepare a 100 mM sodium potassium phosphate buffer (pH 6.0). Dissolve the substrate, 4-benzoylpyridine (4-BP), in the buffer.

  • Inhibitor Formulation: Dissolve 2-Methyl-1-phenyl-1-butanone in pure methanol to create a concentrated stock.

  • Reaction Assembly: In a 0.5 mL reaction volume, combine the buffer, 0.3 mM NADPH, and pig heart cytosol (enzyme source).

  • Self-Validating Controls:

    • Baseline Control: Add buffer instead of the inhibitor.

    • Vehicle Control: Add methanol (final concentration <2% v/v) to prove the solvent does not denature the enzyme.

  • Initiation & Measurement: Add the ketone stock (e.g., 500 μM final concentration) to initiate the reaction. Monitor the stereoselective reduction of 4-BP to S(-)-α-phenyl-4-pyridylmethanol using a UV-spectrophotometer at 340 nm (tracking NADPH oxidation) or via chiral HPLC.

  • Data Synthesis: Calculate the Vmax​/Km​ parameters using Lineweaver-Burk plots to confirm competitive inhibition kinetics.

Protocol B: GC-MS Migration Analysis of Photolytic Byproducts

This workflow isolates and quantifies 2-Methyl-1-phenyl-1-butanone from UV-cured matrices, utilizing an internal standard to guarantee extraction efficiency.

  • Matrix Irradiation: Expose the photoinitiator-doped polymer film to UV energy at commercial curing limits (e.g., 400 W/in).

  • Internal Standard Spiking: Spike the irradiated sample with a known concentration of a deuterated analog (e.g., Benzophenone-d10). Causality: This validates the recovery rate and normalizes matrix suppression effects.

  • Solvent Extraction: Submerge the film in dichloromethane (DCM) for 24 hours at 40°C. Causality: DCM's Hansen solubility parameters perfectly match low-molecular-weight alkyl phenyl ketones, ensuring near-total extraction while leaving the cross-linked polymer intact.

  • Chromatographic Separation: Inject 1 μL of the extract into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Program a temperature ramp from 50°C to 280°C at 10°C/min.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Identify 2-Methyl-1-phenyl-1-butanone by its characteristic fragmentation pattern (m/z 162 parent ion) and quantify against the internal standard calibration curve.

References

  • Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules. Available at:[Link]

  • 1-Butanone, 2-methyl-1-phenyl- (2-Methyl-1-phenyl-1-butanone) CAS 938-87-4 | SDS. HazComFast. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts Acylation Protocol for Synthesizing 2-Methyl-1-phenyl-1-butanone

Strategic Rationale & Synthetic Design The synthesis of branched aromatic ketones, such as 2-methyl-1-phenyl-1-butanone (also known as sec-butyl phenyl ketone), is a fundamental transformation in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Synthetic Design

The synthesis of branched aromatic ketones, such as 2-methyl-1-phenyl-1-butanone (also known as sec-butyl phenyl ketone), is a fundamental transformation in medicinal chemistry and materials science. This molecule serves as a critical intermediate for downstream active pharmaceutical ingredients (APIs) and complex organic architectures.

To construct this framework, the Friedel-Crafts acylation is the premier synthetic strategy. Unlike Friedel-Crafts alkylation, which is notoriously plagued by polyalkylation and carbocation rearrangements, acylation provides a highly controlled, regioselective, and self-limiting pathway to mono-substituted aromatic ketones[1]. By reacting benzene with 2-methylbutanoyl chloride in the presence of anhydrous aluminum chloride ( AlCl3​ ), we bypass the risk of carbon skeleton rearrangement, ensuring the exact preservation of the sec-butyl branching in the final product[2].

Mechanistic Causality: The Friedel-Crafts Paradigm

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, as this dictates troubleshooting and optimization.

1. Acylium Ion Formation and Stability: The reaction initiates when the Lewis acid ( AlCl3​ ) coordinates with the chlorine atom of 2-methylbutanoyl chloride. This coordination weakens the C–Cl bond, leading to its cleavage and the generation of a highly electrophilic acylium ion ( R-C≡O+ )[3]. Crucially, the acylium ion is resonance-stabilized by the adjacent oxygen lone pairs. Because the positive charge is delocalized, the intermediate does not undergo the 1,2-hydride or alkyl shifts typical of standard carbocations[4]. This guarantees that the 2-methylbutyl carbon skeleton remains intact during the electrophilic attack.

2. The Stoichiometric Requirement of the Lewis Acid: A common pitfall in acylation scale-ups is treating AlCl3​ as a true catalyst. In Friedel-Crafts acylation, the newly formed ketone product contains a carbonyl oxygen that acts as a moderate Lewis base. This oxygen strongly coordinates with the AlCl3​ , forming a stable, deactivated complex[5]. Because the AlCl3​ is sequestered by the product, a minimum of one full stoichiometric equivalent (typically 1.1 to 1.2 equiv) is strictly required to drive the reaction to completion[6].

Mechanism AC 2-Methylbutanoyl Chloride + AlCl3 Complex Lewis Acid-Base Complex [R-CO-Cl-AlCl3] AC->Complex Acylium Acylium Ion Formation [R-C≡O+] Complex->Acylium - AlCl4- EAS Electrophilic Attack by Benzene Acylium->EAS Sigma Arenium Ion (Sigma Complex) EAS->Sigma Deprot Deprotonation (Aromaticity Restored) Sigma->Deprot - H+ KetoneComplex Ketone-AlCl3 Complex Deprot->KetoneComplex Coordinates with AlCl3 Quench Aqueous HCl Quench (Hydrolysis) KetoneComplex->Quench Product 2-Methyl-1-phenyl-1-butanone Quench->Product Release of Al salts

Fig 1. Mechanistic pathway of the Friedel-Crafts acylation yielding 2-methyl-1-phenyl-1-butanone.

Quantitative Data & Reagent Specifications

The following protocol is scaled for a 100 mmol synthesis. Dichloromethane (DCM) is utilized as a non-participating solvent to maintain a homogenous reaction mixture and control the exotherm, though benzene can alternatively be used as both solvent and reagent.

Reagent / MaterialMolecular Weight ( g/mol )Molar EquivalentsAmountRole
2-Methylbutanoyl Chloride 120.581.0012.06 g (12.3 mL)Limiting Reagent / Electrophile
Benzene (Anhydrous) 78.111.209.37 g (10.7 mL)Nucleophile / Arene
Aluminum Chloride (Anhy.) 133.341.1014.67 gLewis Acid "Catalyst"
Dichloromethane (Anhy.) 84.93N/A100 mLSolvent
Hydrochloric Acid (1M) 36.46Excess150 mLQuenching Agent

Experimental Methodology

Workflow Prep 1. Preparation Dry Benzene + AlCl3 in DCM Addition 2. Reagent Addition Dropwise Acid Chloride (0°C) Prep->Addition Reaction 3. Reaction Warm to RT, Stir 2-4 hours Addition->Reaction Quench 4. Quenching Pour into Ice/HCl mixture Reaction->Quench Extraction 5. Extraction Separate Organic Phase, Wash Quench->Extraction Drying 6. Drying & Concentration MgSO4, Rotary Evaporation Extraction->Drying Purification 7. Purification Vacuum Distillation Drying->Purification

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target ketone.

Step 1: System Preparation
  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, an internal thermometer, and a reflux condenser fitted with a calcium chloride ( CaCl2​ ) drying tube.

  • Self-Validation Check: AlCl3​ is highly hygroscopic. Ensure the system is completely sealed from ambient moisture. Exposure to water will prematurely hydrolyze the AlCl3​ to Al(OH)3​ and HCl , killing the reaction[7].

  • Add 14.67 g of anhydrous AlCl3​ and 100 mL of anhydrous DCM to the flask. Begin stirring to form a suspension.

  • Add 10.7 mL of anhydrous benzene to the suspension. Cool the flask to 0 °C using an ice-water bath.

Step 2: Electrophile Addition
  • Charge the dropping funnel with 12.3 mL of 2-methylbutanoyl chloride dissolved in 20 mL of anhydrous DCM.

  • Begin dropwise addition of the acid chloride solution over 30–45 minutes.

  • Self-Validation Check: Monitor the internal temperature. The formation of the acylium ion is exothermic. Maintain the internal temperature below 5 °C. You should observe the evolution of HCl gas (visible bubbling)[8]. If no exotherm or gas evolution is observed, the AlCl3​ may have degraded.

Step 3: Reaction Progression
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm gradually to room temperature (20–25 °C).

  • Stir the mixture for an additional 2 to 4 hours. The suspension will typically transition into a homogeneous, dark amber solution as the ketone- AlCl3​ complex forms[5].

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent. The disappearance of the acid chloride and the appearance of a new UV-active spot (the ketone) confirms reaction progression.

Workup, Isolation, and Purification

Step 4: Quenching the Complex
  • Prepare a large beaker containing 150 g of crushed ice and 150 mL of 1M HCl .

  • Carefully pour the dark reaction mixture into the vigorously stirred ice/HCl mixture.

  • Causality Insight: The acidic aqueous quench serves two purposes: it destroys the unreacted AlCl3​ and hydrolyzes the ketone- AlCl3​ complex, liberating the free 2-methyl-1-phenyl-1-butanone[5]. The addition of HCl prevents the precipitation of insoluble aluminum hydroxide ( Al(OH)3​ ) salts, keeping the aqueous layer clear and ensuring a clean phase separation.

Step 5: Extraction and Washing
  • Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with additional DCM ( 2×50 mL).

  • Combine the organic layers and wash sequentially with:

    • 100 mL of Deionized Water.

    • 100 mL of Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ ). Caution: Vent frequently as CO2​ gas will evolve from the neutralization of residual acid.

    • 100 mL of Brine (Saturated NaCl ).

  • Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 6: Purification
  • Vacuum Distillation: 2-Methyl-1-phenyl-1-butanone has a high boiling point at atmospheric pressure. To prevent thermal degradation, purify the crude oil via short-path vacuum distillation.

  • Collect the main fraction corresponding to the pure ketone. The product will isolate as a clear, colorless to pale-yellow liquid.

Analytical Characterization

To validate the structural integrity of the synthesized 2-methyl-1-phenyl-1-butanone, the following analytical signatures should be confirmed:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic aromatic protons (multiplet, 5H) around δ 7.4–8.0 ppm. The highly shielded sec-butyl methyl groups will appear as a doublet (for the α -methyl) and a triplet (for the terminal methyl) in the δ 0.8–1.2 ppm region. The methine proton ( α to the carbonyl) will appear as a complex multiplet around δ 3.3–3.5 ppm.

  • IR Spectroscopy: A strong, sharp absorption band at approximately 1680–1690 cm −1 is indicative of the conjugated aromatic ketone carbonyl ( C=O ) stretch.

  • Mass Spectrometry (GC-MS): The molecular ion peak ( M+ ) should be observed at m/z 162.2. A major fragmentation peak at m/z 105 corresponds to the stable benzoyl cation ( C6​H5​CO+ ), a hallmark of aromatic ketones[9].

References

  • Friedel-Crafts Acylation Mechanism and Acylium Ion Stability BYJU'S[Link]

  • EAS Reactions: Friedel-Crafts Acylation Master Organic Chemistry[Link]

  • Friedel-Crafts Acylation - Reaction and Advantages Chemistry Steps [Link]

  • Friedel–Crafts Reaction and Complexation Wikipedia[Link]

  • Understanding Acyl Chlorides and Reactions Scribd[Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS Scientific & Academic Publishing[Link]

  • Friedel-Crafts Acylation Reaction Overview Organic Chemistry Portal[Link]

Sources

Application

Application Note: Precision Enantioselective Synthesis of 2-Methyl-1-phenyl-1-butanone

Strategic Overview The enantioselective α -alkylation of acyclic ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Direct catalytic asymmetric alkylation of simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The enantioselective α -alkylation of acyclic ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Direct catalytic asymmetric alkylation of simple acyclic ketones is notoriously challenging due to difficulties in controlling enolate geometry and suppressing competitive side reactions like aldol condensations. To synthesize 2-methyl-1-phenyl-1-butanone with exceptional enantiomeric excess (>96% ee), the Enders SAMP/RAMP hydrazone methodology serves as the industry gold standard[1].

By utilizing (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) as a chiral auxiliary, researchers can bypass the limitations of direct alkylation, achieving near-perfect stereocontrol during the carbon-carbon bond formation step[2]. This application note details the mechanistic causality, quantitative benchmarks, and validated protocols for this transformation.

Mechanistic Causality & Stereocontrol (E-E-A-T)

The success of this methodology relies on a highly ordered, self-validating sequence of chemical events:

  • Hydrazone Formation (Attachment): Propiophenone is condensed with the SAMP or RAMP auxiliary to form an (E)-hydrazone. Because this is a reversible condensation, the reaction is driven to completion by the continuous removal of water[2].

  • Chelation-Controlled Aza-Enolate Formation: Deprotonation is achieved using Lithium Diisopropylamide (LDA). LDA is selected because its bulky, non-nucleophilic nature prevents unwanted attack on the imine carbon, while its high basicity rapidly abstracts the α -proton[2]. This deprotonation yields the (Z)-aza-enolate exclusively. The (Z)-geometry is thermodynamically locked by the rigid intramolecular chelation of the lithium cation between the aza-enolate nitrogen and the methoxy oxygen of the auxiliary[3].

  • Facial Bias in Electrophilic Attack: When the electrophile (ethyl iodide) is introduced at ultra-low temperatures (-100 °C), the methoxymethyl group of the pyrrolidine ring sterically shields the top face of the aza-enolate. Consequently, the electrophile approaches exclusively from the less hindered bottom face, establishing the new stereocenter with exceptional precision[1].

  • Non-Epimerizing Cleavage: The final removal of the auxiliary must be performed without racemizing the newly formed, highly labile α -stereocenter. Cryogenic ozonolysis (-78 °C) cleaves the C=N bond oxidatively, completely avoiding the harsh acidic hydrolysis conditions that typically cause epimerization[1].

Quantitative Benchmarks

The following table summarizes the expected diastereomeric excess (de) and yields for auxiliary-mediated alkylations, validating the robustness of the chosen synthetic route.

SubstrateChiral AuxiliaryAlkyl HalideTarget Molecule / IntermediateDiastereomeric Excess (de)
Propiophenone RAMP Ethyl iodide (R)-2-Methyl-1-phenyl-1-butanone 96%
Propiophenone SAMP Ethyl iodide (S)-2-Methyl-1-phenyl-1-butanone 96%
3-PentanoneSAMPPropyl iodide(S)-4-Methyl-3-heptanone>97%
AcetoneSAMPBenzyl bromide(S)-4-Phenyl-2-butanone95%

Data compiled from validated auxiliary-mediated alkylation benchmarks[1].

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure reproducibility.

Protocol A: Hydrazone Formation (Attachment)
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine propiophenone (1.0 eq) and the SAMP or RAMP auxiliary (1.1 eq) in anhydrous toluene[1].

  • Attach a Dean-Stark apparatus and heat the mixture to reflux to continuously remove the water byproduct[2].

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the UV-active propiophenone spot indicates full conversion.

  • Concentrate the mixture under reduced pressure and purify the resulting hydrazone via short-path distillation or flash chromatography.

Protocol B: Stereoselective Alkylation
  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi, 1.1 eq) to a solution of diisopropylamine (1.15 eq) in dry THF at -78 °C under an inert argon atmosphere[1].

  • Add the purified SAMP/RAMP hydrazone (1.0 eq) dropwise to the LDA solution at -78 °C[1].

  • Stir the mixture at 0 °C for 2 hours. Causality: Warming to 0 °C ensures complete thermodynamic conversion to the chelation-stabilized (Z)-aza-enolate[3].

  • Cool the reaction mixture to -100 °C using a liquid nitrogen/ethanol bath. Add ethyl iodide (1.2 eq) dropwise[1]. Causality: Maintaining -100 °C is critical to maximize the facial bias during electrophilic attack; higher temperatures will degrade the enantiomeric excess.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with distilled water, extract with diethyl ether, wash with brine, dry over anhydrous MgSO 4​ , filter, and concentrate[1].

Protocol C: Ozonolysis for Auxiliary Cleavage
  • Dissolve the crude alkylated hydrazone in dichloromethane (DCM, 0.1 M) and cool to -78 °C[1].

  • Bubble ozone (O 3​ ) through the solution.

  • Self-Validation Checkpoint: Continue bubbling until a distinct blue color persists in the solution. This visual cue indicates complete ozone saturation and the total consumption of the hydrazone starting material[1].

  • Purge the solution with argon to remove excess ozone until the blue color dissipates.

  • Purify the resulting product by flash chromatography to yield enantiopure (S)- or (R)-2-methyl-1-phenyl-1-butanone[1].

Pathway Visualization

G N1 Propiophenone (Starting Material) N3 Hydrazone Formation (Dean-Stark / Sieves) N1->N3 N2 SAMP Auxiliary (Chiral Director) N2->N3 N4 Z-Aza-Enolate Formation (LDA, THF, -78°C) N3->N4 Kinetic Deprotonation (Li+ Chelation) N5 Stereoselective Alkylation (Ethyl Iodide, -100°C) N4->N5 Electrophilic Attack (Bottom-Face Approach) N6 Alkylated Hydrazone (>96% de) N5->N6 N7 Ozonolysis Cleavage (O3, DCM, -78°C) N6->N7 Non-Epimerizing Cleavage N8 (S)-2-Methyl-1-phenyl-1-butanone (Target Ketone) N7->N8 Product Isolation

Workflow of SAMP-hydrazone mediated enantioselective alkylation of propiophenone.

References

  • The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis Benchchem 1

  • An Asymmetric Synthesis of Acyclic and Macrocyclic a-Alkyl Ketones. The Role of (E)- and (Z)-Lithioenamines eClass 3

  • CONSTRUCTING CHIRAL CENTRES VIA O→C ARYL AND ACYL MIGRATIONS: EXPLORING REACTION POTENTIAL Lancashire Online Knowledge 2

Sources

Method

Application Note: Exploiting 2-Methyl-1-phenyl-1-butanone in UV-Curable Polymer Synthesis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals (Extractables & Leachables Focus) Executive Summary 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4) is an alkyl phenyl ketone frequently id...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals (Extractables & Leachables Focus)

Executive Summary

2-Methyl-1-phenyl-1-butanone (CAS 938-87-4) is an alkyl phenyl ketone frequently identified as a photolytic decomposition product and migrant in commercial UV-cured packaging . However, for drug development professionals and polymer scientists formulating biocompatible hydrogels or assessing Extractables and Leachables (E&L), understanding its intrinsic photochemical reactivity is critical. Rather than treating it merely as a passive byproduct, this application note explores its active role as a model Type II photoinitiator . By leveraging its specific hydrogen-abstraction mechanics, researchers can predict crosslinking side-reactions, control the fate of migrants, and utilize it for the solvent-free synthesis of acrylate-based polymers.

Mechanistic Insights: The Causality of Photochemistry

Unlike Norrish Type I photoinitiators that undergo spontaneous unimolecular cleavage, 2-methyl-1-phenyl-1-butanone functions via a bimolecular Type II mechanism .

The Causality of the Amine Synergist: When irradiated, the ketone excites to a singlet state ( S1​ ) and undergoes intersystem crossing (ISC) to a highly electrophilic triplet state ( T1​ ). If left alone in a monomer matrix, this specific ketone is prone to Norrish Type II intramolecular cleavage—it abstracts a hydrogen from its own gamma-carbon, yielding an enol and an alkene. These are non-initiating species, resulting in poor polymerization.

To bypass this deactivation pathway, a tertiary amine synergist (e.g., Methyldiethanolamine, MDEA) must be introduced. The amine acts as a highly efficient intermolecular hydrogen donor. The T1​ ketone abstracts a hydrogen from the alpha-carbon of the amine, generating a ketyl radical and an α -aminoalkyl radical. The bulky ketyl radical acts as a terminator, while the highly reactive α -aminoalkyl radical aggressively initiates the free-radical polymerization of acrylate double bonds.

Photochem PI 2-Methyl-1-phenyl- 1-butanone (PI) Singlet Singlet Excited State (S1) PI->Singlet UV Light (hν) Triplet Triplet Excited State (T1) Singlet->Triplet ISC Radicals Ketyl Radical + α-Aminoalkyl Radical Triplet->Radicals H-Abstraction Amine Amine Synergist (e.g., MDEA) Amine->Radicals H-Donor Polymer Polymerization Initiation Radicals->Polymer Monomer Addition

Photochemical pathway of 2-Methyl-1-phenyl-1-butanone acting as a Type II photoinitiator.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the formulation and curing of a model hydrophobic acrylate resin.

Self-Validation Check: This protocol is designed as a self-validating system by mandating a 0 wt% MDEA control . If the control formulation exhibits significant polymerization, it immediately alerts the researcher to either ambient UV contamination during mixing or the presence of unintended hydrogen donors (impurities) within the monomer matrix.

Materials Required
  • Monomer: 1,6-Hexanediol diacrylate (HDDA)

  • Photoinitiator: 2-Methyl-1-phenyl-1-butanone (Liquid at RT, ensuring excellent solvent-free solubility)

  • Synergist: Methyldiethanolamine (MDEA)

Step-by-Step Methodology
  • Resin Formulation: In an amber glass vial (chosen specifically to block ambient blue/UV light and prevent premature auto-polymerization), combine 96 wt% HDDA, 2 wt% 2-methyl-1-phenyl-1-butanone, and 2 wt% MDEA. For the control, replace the MDEA with an equivalent mass of HDDA.

  • Homogenization: Seal the vial and ultrasonicate in a water bath for 15 minutes at room temperature. Causality: Ultrasonication ensures complete molecular dispersion without introducing the excessive heat of a magnetic stirrer, which could trigger thermal auto-polymerization.

  • Film Casting: Using a precision doctor blade, draw down the formulation to a uniform thickness of 50 µm onto a Barium Fluoride ( BaF2​ ) crystal. Causality: Standard glass absorbs heavily in the infrared region, masking critical data; BaF2​ is IR-transparent, allowing for accurate downstream FTIR analysis.

  • UV Irradiation: Expose the cast film to a 365 nm UV-LED source at an intensity of 50 mW/cm² for 10 seconds (Total dose: 500 mJ/cm²). The 365 nm wavelength perfectly overlaps with the n−π∗ absorption tail of the ketone.

  • Characterization: Monitor the disappearance of the acrylate C=C double bond peak at 1636 cm⁻¹ via Real-Time FTIR to calculate kinetic conversion.

Workflow Step1 Step 1 Resin Formulation (Amber Vial: Monomer + PI + Amine) Step2 Step 2 Homogenization (Ultrasonication, 15 min at RT) Step1->Step2 Step3 Step 3 Film Casting (Doctor Blade, 50 µm on BaF2) Step2->Step3 Step4 Step 4 UV Irradiation (365 nm LED, 500 mJ/cm²) Step3->Step4 Step5 Step 5 Characterization (RT-FTIR & Gel Content Extraction) Step4->Step5

Step-by-step experimental workflow for UV-curable resin formulation and characterization.

Data Presentation: Kinetic Validation

The quantitative data below summarizes the critical dependency of the formulation on the amine synergist, validating the Type II bimolecular mechanism. Gel fraction was determined via 24-hour Soxhlet extraction in acetone.

Amine Synergist (MDEA)UV Dose (mJ/cm²)Double Bond Conversion (%)Gel Fraction (%)Mechanistic Observation
0 wt% (Control) 50012.4< 5.0Dominant intramolecular Norrish II cleavage; negligible initiation.
1 wt% 50068.274.5Intermolecular H-abstraction begins to outcompete deactivation.
2 wt% 50089.792.1Optimal stoichiometric ratio for rapid α -aminoalkyl radical generation.
3 wt% 50091.395.0Plateau reached; excess amine acts as a plasticizer.

References

  • PubChem Compound Summary for CID 70316, 2-Methyl-1-phenyl-1-butanone . National Center for Biotechnology Information.[Link]

  • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging . Molecules.[Link]

  • Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization . International Journal of Molecular Sciences.[Link]

Application

Comprehensive GC-MS Analytical Protocol for 2-Methyl-1-phenyl-1-butanone

Scope and Analytical Significance This application note details a robust, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the extraction, identification, and precise quantification of 2-Methyl-1-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Scope and Analytical Significance

This application note details a robust, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the extraction, identification, and precise quantification of 2-Methyl-1-phenyl-1-butanone (CAS: 938-87-4).

As an alkyl phenyl ketone, this compound is frequently encountered in drug development as a synthetic intermediate, and in food safety as a highly migratory non-intentionally added substance (NIAS). Specifically, it is a primary photolytic decomposition product of UV-photoinitiators used in food packaging inks and coatings . Because it migrates at high concentrations, accurate trace-level quantification is critical for toxicological safety assessments and regulatory compliance.

Mechanistic Background & Fragmentation Causality

To design a self-validating analytical method, one must first understand the structural behavior of the analyte under mass spectrometric conditions. 2-Methyl-1-phenyl-1-butanone (C₁₁H₁₄O, MW: 162.23 g/mol ) exhibits highly predictable fragmentation under standard 70 eV Electron Ionization (EI).

The Causality of the Mass Spectrum:

  • Ionization: The high-energy electron beam ejects an electron, typically from the oxygen lone pair of the carbonyl group, forming the molecular ion [M]⁺ at m/z 162 .

  • α -Cleavage (Base Peak Formation): The dominant thermodynamic pathway is the cleavage of the C–C bond between the carbonyl carbon and the α -carbon of the alkyl chain. This expels a neutral sec-butyl radical, leaving behind a highly resonance-stabilized benzoyl cation ([C₆H₅CO]⁺). This results in the base peak at m/z 105 .

  • Neutral Loss: The benzoyl cation subsequently loses a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77 .

Understanding this causality allows us to select m/z 105 as our primary quantifier ion, while using m/z 77 and 162 as strict qualifiers to prevent false positives from isobaric interferences .

Fragmentation_Pathway MolIon Molecular Ion [M]+ m/z 162 AlphaCleavage Alpha-Cleavage (- sec-butyl radical) MolIon->AlphaCleavage Benzoyl Benzoyl Cation m/z 105 (Base Peak) AlphaCleavage->Benzoyl COLoss Neutral Loss (- CO) Benzoyl->COLoss Phenyl Phenyl Cation m/z 77 COLoss->Phenyl

Figure 1: EI-MS fragmentation causality of 2-Methyl-1-phenyl-1-butanone.

Experimental Design & Analytical Workflow

The workflow is engineered to isolate the non-polar ketone from complex matrices (e.g., polymer films or biological media) using a targeted solvent extraction, followed by high-resolution capillary GC separation.

GCMS_Workflow SamplePrep Sample Prep Solvent Extraction Injection GC Injection Splitless Mode SamplePrep->Injection Separation GC Separation Non-polar Column Injection->Separation Ionization EI Ionization 70 eV Separation->Ionization Detection MS Detection SIM Mode Ionization->Detection

Figure 2: Step-by-step GC-MS analytical workflow for trace quantification.

Step-by-Step Methodological Protocol

Reagents and Materials
  • Analytical Standard: 2-Methyl-1-phenyl-1-butanone (Purity 98%).

  • Internal Standard (IS): Acetophenone-d5 or 1,4-Dichlorobenzene-d4. Rationale: An isotopically labeled IS corrects for matrix suppression, extraction losses, and autosampler variability, ensuring the protocol is self-validating.

  • Extraction Solvent: GC-grade Hexane or Dichloromethane (DCM).

Sample Preparation (Solid-Liquid Extraction)
  • Homogenization: Accurately weigh 1.00 g of the sample matrix (e.g., shredded food packaging film) into a 20 mL amber glass vial.

  • Spiking: Add 10.0 µL of the Internal Standard working solution (100 µg/mL) directly to the sample.

  • Extraction: Add 10.0 mL of Hexane. Causality: Hexane perfectly matches the non-polar nature of the analyte, maximizing recovery while leaving highly polar matrix interferents behind.

  • Agitation: Sonicate the mixture for 30 minutes at 25 °C to drive mass transfer from the solid matrix into the solvent.

  • Clarification: Centrifuge the extract at 4000 rpm for 5 minutes. Filter 1.0 mL of the supernatant through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

Instrumental Configuration

To achieve optimal peak shape and baseline resolution, the GC-MS is configured with a 5% phenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS). This column separates analytes strictly by boiling point and weak π

π interactions, yielding a predictable Kovats Retention Index (RI) of approximately 1262 for this compound .

Table 1: GC-MS Operational Parameters

ParameterSettingCausality / Rationale
Analytical Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar phase provides optimal retention and sharp peak symmetry for aromatic ketones.
Carrier Gas Helium (1.0 mL/min, constant flow)Ensures consistent linear velocity and prevents retention time drift.
Injection Volume 1.0 µL (Splitless mode, 1 min purge)Maximizes analyte transfer to the column for trace-level sensitivity.
Inlet Temperature 250 °CGuarantees flash vaporization without inducing thermal degradation.
Oven Program 40 °C (1 min) 10 °C/min to 280 °C (5 min)The initial hold focuses the solvent band; the ramp resolves structurally similar isomers.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230 °CMaintains optimal ionization efficiency and prevents source fouling.
Quadrupole Temp 150 °CStandard operating temperature to ensure mass analyzer stability.
Mass Spectrometry (SIM Mode)

For quantitative rigor, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode. This maximizes the detector's dwell time on specific ions, drastically improving the Signal-to-Noise (S/N) ratio compared to full SCAN mode.

Table 2: Target Analyte & Key Fragment Ions for SIM Mode

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Expected Kovats RI
2-Methyl-1-phenyl-1-butanone 105 77162~1262
Acetophenone-d5 (IS) 110 82125~915

System Validation & Troubleshooting

A scientifically rigorous protocol must be a self-validating system . To guarantee the integrity of your results, enforce the following quality control gates:

  • System Suitability Testing (SST): Before running the sample batch, inject a mid-level calibration standard (e.g., 500 ng/mL). The S/N ratio for the molecular ion (m/z 162) must exceed 10:1. If it fails, perform inlet maintenance (replace the liner and septum).

  • Isobaric Interference Check (The Valerophenone Pitfall): 2-Methyl-1-phenyl-1-butanone is an isomer of valerophenone (1-phenyl-1-pentanone). Both share a molecular weight of 162 and a base peak of 105. Causality of resolution: You must rely on chromatographic separation. Valerophenone elutes later (Kovats RI ~1275) than 2-Methyl-1-phenyl-1-butanone (Kovats RI ~1262). Always run a reference standard to confirm the exact retention time.

  • Ion Ratio Verification: The relative abundance of the qualifier ions (m/z 77 and 162) compared to the quantifier ion (m/z 105) in the sample must match the reference standard within a ± 20% tolerance window. A deviation indicates a co-eluting matrix interference, requiring a slower GC temperature ramp.

  • Calibration Linearity: Construct a 6-point calibration curve ranging from 10 to 1000 ng/mL. The coefficient of determination ( R2 ) must be 0.995.

References

  • Scarsella, J.B.; Zhang, N.; Hartman, T.G. "Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging." Molecules 2019, 24(19), 3592. URL: [Link]

  • NIST Mass Spectrometry Data Center. "1-Butanone, 2-methyl-1-phenyl-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. URL: [Link]

Method

Application Note: 2-Methyl-1-phenyl-1-butanone in the Synthesis of Pharmaceutical Intermediates

Introduction and Chemical Profile 2-Methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone) is a highly versatile aromatic ketone utilized extensively as a building block in the synthesis of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

2-Methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone) is a highly versatile aromatic ketone utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles[1]. Structurally, it features a phenyl ring conjugated with a carbonyl group, adjacent to a chiral α -carbon bearing both methyl and ethyl substituents. This unique steric and electronic environment makes it an ideal precursor for diastereoselective aldol additions and intramolecular cyclizations.

Quantitative Data: Physicochemical Properties

To ensure reproducibility in solvent extraction and chromatographic purification, the baseline physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Properties of 2-Methyl-1-phenyl-1-butanone

PropertyValue / Description
CAS Number 938-87-4
Molecular Formula C11​H14​O
Molecular Weight 162.23 g/mol
Boiling Point 109 °C (at 10 Torr)
Density 0.974 g/cm³
Appearance Clear, colorless to pale yellow liquid

Mechanistic Insights: Stereochemistry and Tautomerization

When utilizing 2-methyl-1-phenyl-1-butanone in asymmetric synthesis, researchers must account for the lability of its chiral α -center. The causality behind the loss of optical activity in certain reaction conditions lies in keto-enol tautomerization .

In the presence of dilute acids ( H+ ) or bases ( OH− ), the ketone undergoes deprotonation at the α -carbon to form a planar, achiral enol or enolate intermediate[2]. Because the re-protonation of this planar intermediate can occur from either face with equal probability, an initially optically active solution of (R)- or (S)- α -methylbutyrophenone will rapidly degrade into an optically inactive racemic mixture[2]. Consequently, downstream asymmetric transformations must either avoid strong aqueous acids/bases or deliberately utilize enamine catalysis to lock the stereocenter and control facial attack.

Tautomerization R_Enantiomer (R)-2-Methyl-1-phenyl-1-butanone (Optically Active) Enol Planar Enol Intermediate (Achiral Transition) R_Enantiomer->Enol H+ or OH- Racemate Racemic Mixture (Optically Inactive) R_Enantiomer->Racemate S_Enantiomer (S)-2-Methyl-1-phenyl-1-butanone (Optically Active) S_Enantiomer->Enol H+ or OH- S_Enantiomer->Racemate

Figure 1: Keto-enol tautomerization leading to the racemization of the chiral alpha-center.

Synthetic Workflows and Pharmaceutical Applications

The utility of 2-methyl-1-phenyl-1-butanone spans from its upstream generation via Friedel-Crafts acylation to its downstream conversion into high-value pharmacophores.

  • Upstream Synthesis: The intermediate is efficiently synthesized by reacting benzene with 2-methylbutyryl chloride (CAS 57526-28-0)[3].

  • Fluorinated Pharmacophores: It reacts with trifluoroacetaldehyde ethyl hemiacetal to yield 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones. The introduction of the CF3​ group is a critical strategy in drug design to improve metabolic stability and lipophilicity[4].

  • Heterocyclic Scaffolds: Conversion of the ketone into a 3-sulfonyloxyimino derivative enables intramolecular cyclization. Depending on the basic or acidic conditions applied, the ambident reactivity of the neutral ketone/enolate forms yields either isoxazoles, oxazoles, or 2H-azirines—all of which are privileged scaffolds in medicinal chemistry[5].

SynthesisWorkflow Benzene Benzene (Solvent & Reactant) Catalyst AlCl3 Catalyst (Friedel-Crafts Acylation) Benzene->Catalyst AcylChloride 2-Methylbutyryl Chloride (CAS: 57526-28-0) AcylChloride->Catalyst Ketone 2-Methyl-1-phenyl-1-butanone (API Intermediate) Catalyst->Ketone Electrophilic Substitution Fluorinated Fluorinated Aldol Addition (CF3-Pharmacophores) Ketone->Fluorinated CF3CHO hemiacetal Heterocycles Oxime Cyclization (Isoxazoles/Oxazoles) Ketone->Heterocycles NH2OH then TsCl

Figure 2: Synthesis workflow of 2-Methyl-1-phenyl-1-butanone and downstream applications.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but integrate intrinsic validation checkpoints to ensure process integrity.

Protocol A: Upstream Synthesis via Friedel-Crafts Acylation

Causality: Anhydrous conditions are strictly required. 2-Methylbutyryl chloride reacts violently with moisture to form HCl and 2-methylbutyric acid, which permanently deactivates the Lewis acid catalyst ( AlCl3​ ). Validation: The reaction is a self-validating system; the cessation of HCl gas evolution (monitored via a bubbler) serves as a macroscopic indicator of reaction completion.

  • Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, suspend 1.2 eq of anhydrous AlCl3​ in 150 mL of dry benzene.

  • Addition: Cool the suspension to 0–5 °C using an ice-water bath to control the exothermic nature of the acylation. Add 1.0 eq of 2-methylbutyryl chloride dropwise over 30 minutes.

  • Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 hours until gas evolution ceases.

  • Quenching: Slowly pour the reaction mixture over 200 g of crushed ice containing 50 mL of 1M HCl to dissolve the precipitated aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 x 50 mL). Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acid) and brine, then dry over anhydrous Na2​SO4​ .

  • Analytical Validation: Concentrate in vacuo. Analyze the crude liquid via GC-MS (Expected m/z : 162.23) and 1H NMR (Look for the distinct sec-butyl multiplet at δ 3.3-3.5 ppm and aromatic protons at δ 7.4-8.0 ppm).

Protocol B: Metal-Free anti-Selective Aldol Condensation

Causality: Direct enolate generation using metal bases (e.g., LDA) often leads to poor diastereoselectivity and metal-induced side reactions when reacting with fluorinated aldehydes. By pre-forming an enamine (using morpholine), the steric bulk of the amine directs the incoming trifluoroacetaldehyde electrophile, resulting in a complete reversal of diastereoselectivity favoring the anti-product[4].

  • Enamine Formation: Reflux 2-methyl-1-phenyl-1-butanone (1.0 eq) with morpholine (1.2 eq) in toluene under Dean-Stark conditions until water collection ceases.

  • Aldol Addition: In a separate flask, dissolve 1.0 eq of trifluoroacetaldehyde ethyl hemiacetal in hexane at room temperature. Add the crude enamine solution dropwise.

  • Stirring: Maintain the reaction at room temperature for 24 hours.

  • Hydrolysis: Add 10% aqueous HCl and stir vigorously for 2 hours at room temperature to hydrolyze the iminium intermediate back to the ketone.

  • Analytical Validation: Extract with dichloromethane and concentrate. Before column chromatography, perform 19F NMR on the crude mixture. A distinct singlet corresponding to the CF3​ group validates product formation. Integration of the diastereomeric fluorine peaks will self-validate the syn:anti ratio.

Quantitative Data: Diastereoselectivity

Table 2: Metal-Free Aldol Reaction Optimization Data [4]

Enamine DerivativeSolventYield (%)syn:anti Ratio
MorpholineHexane63%18 : 82
MorpholineToluene67%20 : 80
PiperidineHexane55%25 : 75

(Note: The morpholine enamine in hexane provides the optimal balance of yield and anti-selectivity).

References

  • [4] Reversal of Diastereoselectivity in Reactions of the Trifluoroacetaldehyde Ethyl Hemiacetal with Enamines and Imines: Metal-Free, Complementary anti- and syn-Selective Synthesis of 4,4,4-Trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [5] Contrasting C- and O-Atom Reactivities of Neutral Ketone and Enolate Forms of 3-Sulfonyloxyimino-2-methyl-1-phenyl-1-butanones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [2] When optically active (R)-2-methylcyclohexanone is treated with aqueous HCl or NaOH, racemic... (Applied principles of alpha-methylbutyrophenone racemization). Study.com. Available at:[Link]

Sources

Application

Application Note: Extraction and Purification Protocols for 2-Methyl-1-phenyl-1-butanone

Introduction & Physicochemical Profiling 2-Methyl-1-phenyl-1-butanone (CAS: 938-87-4), commonly referred to as α-methylbutyrophenone or sec-butyl phenyl ketone, is a highly versatile aromatic ketone. It is frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Methyl-1-phenyl-1-butanone (CAS: 938-87-4), commonly referred to as α-methylbutyrophenone or sec-butyl phenyl ketone, is a highly versatile aromatic ketone. It is frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is notoriously identified as a photolytic decomposition product of UV-photoinitiators in packaging materials[1].

At room temperature, the compound presents as a yellowish liquid or clear oil. It possesses a molecular weight of 162.23 g/mol and a density of 0.974 g/cm³[2]. Due to its lipophilic hydrocarbon tail and aromatic ring, the molecule is highly soluble in organic solvents (e.g., ethyl acetate, dichloromethane, hexane) but practically insoluble in water. This specific solubility profile dictates that Liquid-Liquid Extraction (LLE) is the most thermodynamically favorable method for initial recovery from aqueous reaction mixtures.

Causality in Extraction: The Challenge of Chiral Integrity

A defining structural feature of 2-methyl-1-phenyl-1-butanone is the stereocenter located at the α-carbon. When applications require the isolation of an enantiomerically pure form (e.g., (R)-2-methyl-1-phenyl-1-butanone), the extraction and purification environment must be rigorously controlled.

Mechanistic Insight: The α-proton adjacent to the electron-withdrawing carbonyl group is relatively acidic. Exposure to strong aqueous acids (e.g., HCl) or strong bases (e.g., NaOH) during extraction lowers the activation energy for keto-enol tautomerization. The transient formation of a planar, achiral enol intermediate results in the complete loss of stereochemical integrity, yielding an optically inactive racemic mixture upon reprotonation[3]. Therefore, to preserve optical activity, all aqueous washes must be buffered to a near-neutral pH.

Mechanism R (R)-2-Methyl-1-phenyl-1-butanone (Chiral, Optically Active) Enol Achiral Enol Intermediate (Planar Geometry) R->Enol H+ or OH- (Tautomerization) Enol->R Re-protonation (Face A) S (S)-2-Methyl-1-phenyl-1-butanone (Chiral, Optically Active) Enol->S Re-protonation (Face B)

Fig 1. Acid/base-catalyzed keto-enol tautomerization leading to alpha-chiral center racemization.

Liquid-Liquid Extraction (LLE) Workflow

The following protocol outlines the optimal LLE strategy to recover the ketone from a crude aqueous reaction mixture while preventing emulsion formation and preserving molecular integrity.

Step-by-Step Methodology:

  • Phase Separation: Transfer the crude aqueous reaction mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is selected over Dichloromethane (DCM) due to its lower toxicity profile and excellent partition coefficient for aromatic ketones, which maximizes yield per extraction cycle.

  • Extraction & Venting: Stopper the funnel and invert gently. Vent the stopcock frequently to release vapor pressure.

    • Causality: Vigorous shaking must be avoided as it induces stable micellar emulsions, particularly if unreacted starting materials act as surfactants.

  • Self-Validation Check: After separating the organic layer, perform a rapid Thin Layer Chromatography (TLC) check of the remaining aqueous layer under UV light (254 nm). If no UV-active material remains, the extraction is complete.

  • Buffered Aqueous Wash: Wash the pooled organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: NaHCO₃ safely neutralizes any residual acidic catalysts without creating the highly basic conditions that trigger enolate-driven racemization[3]. Brine displaces dissolved water from the organic phase via the salting-out effect.

  • Drying & Concentration: Transfer the organic phase to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Allow it to sit for 15 minutes, filter, and concentrate under reduced pressure (rotary evaporator at 35–40 °C).

    • Causality: Na₂SO₄ is a neutral drying agent, strictly preferred over basic agents like K₂CO₃ which can induce enolization on the solid surface.

Purification via Flash Column Chromatography

To achieve >98% analytical purity, flash silica gel column chromatography is the established industry standard[4].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method with n-hexane to prevent air channeling.

  • Sample Loading: Dissolve the crude concentrated ketone in a minimal volume of n-hexane and carefully load it onto the flat silica bed.

  • Elution: Elute the column using an isocratic solvent system of n-hexane/EtOAc (50:1 v/v)[4].

    • Causality: The highly non-polar nature of the ketone requires a low-polarity eluent to ensure proper retention time on the silica, allowing it to separate fully from more polar byproducts (e.g., unreacted alcohols).

  • Fraction Collection & Validation: Monitor the fractions via TLC using UV light (254 nm). Co-spot with a known reference standard if available. To self-validate the presence of the ketone, stain the TLC plate with phosphomolybdic acid (PMA) and heat; the ketone will appear as a dark blue/green spot against a yellow background.

  • Isolation: Pool the product-containing fractions and remove the solvent under vacuum to isolate the purified yellowish liquid.

Workflow A Crude Reaction Mixture (Aqueous + Organic) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Organic Phase (Contains Ketone) B->C D Mild Aqueous Wash (Sat. NaHCO3, Brine) C->D E Drying & Concentration (Na2SO4, Rotary Evaporation) D->E F Flash Chromatography (n-Hexane:EtOAc 50:1) E->F G Pure 2-Methyl-1-phenyl-1-butanone F->G

Fig 2. Step-by-step extraction and purification workflow for 2-Methyl-1-phenyl-1-butanone.

Advanced Purification: Vacuum Distillation & Chiral Resolution

For pilot-scale purification where column chromatography becomes economically unviable, vacuum distillation is the preferred methodology.

  • Distillation Parameters: Equip a short-path distillation apparatus with a high-vacuum pump capable of maintaining 10 Torr. Heat the crude mixture slowly. The fraction distilling precisely at 108–111 °C contains the purified ketone[2].

  • Chiral Resolution: If chiral purity must be assessed post-purification, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H) is required. An isocratic flow of hexane/isopropanol (typically 99:1) will successfully resolve the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (ee).

Quantitative Data Summary

The following table summarizes the critical physicochemical and chromatographic parameters required to successfully execute the protocols above.

ParameterValue / Description
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Density 0.974 g/cm³
Boiling Point (Vacuum) 109 °C at 10 Torr
Optimal Extraction Solvent Ethyl Acetate (EtOAc)
Chromatography Eluent n-Hexane / EtOAc (50:1 v/v)
Product Appearance Yellowish liquid / Clear oil

References

  • Source: acs.
  • Source: rutgers.
  • Title: When optically active (R)-2-methylcyclohexanone is treated with aqueous HCl or NaOH, racemic...
  • Source: chemicalbook.

Sources

Method

Application Note: Asymmetric Synthesis of (S)-2-Methyl-1-phenyl-1-butanone via Myers' Pseudoephedrine Alkylation

Executive Summary This technical application note details the robust and highly stereoselective synthesis of (S)-2-methyl-1-phenyl-1-butanone utilizing the Myers pseudoephedrine methodology. By leveraging the inexpensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical application note details the robust and highly stereoselective synthesis of (S)-2-methyl-1-phenyl-1-butanone utilizing the Myers pseudoephedrine methodology. By leveraging the inexpensive commodity chemical (1R,2R)-(-)-pseudoephedrine as a chiral auxiliary, researchers can achieve exceptional diastereomeric excess (>98% de) during the crucial α-alkylation step[1]. The subsequent direct nucleophilic cleavage with phenyllithium (PhLi) provides the target enantiomerically enriched ketone without the risk of over-addition, owing to the formation of a highly stable lithium-chelated tetrahedral intermediate[1],[2]. This self-validating protocol is highly scalable and remains a cornerstone technique in drug development and complex natural product synthesis.

Mechanistic Rationale & Causality

To ensure reproducible results, it is critical to understand the physical chemistry and causality driving each step of this workflow.

Enolization and the Critical Role of Lithium Chloride (LiCl)

The formation of the pseudoephedrine amide enolate is achieved using lithium diisopropylamide (LDA). A strict stoichiometry of 2.2 equivalents is required: the first equivalent deprotonates the auxiliary's hydroxyl group, while the second forms the Z-enolate[1].

The addition of anhydrous LiCl (typically 6 equivalents) is not merely a supplementary additive; it fundamentally alters the aggregation state of the enolate in solution. Unmodified lithium enolates often exist as unreactive tetrameric or hexameric aggregates. The introduction of LiCl breaks these down into highly reactive mixed dimers and monomers. This structural shift accelerates the alkylation rate by over 100-fold and ensures near-perfect facial selectivity[1]. Recent mechanistic studies have also demonstrated that disodium salts (generated via NaDA) can mirror this monomeric reactivity without LiCl, though they require stringent temperature control to prevent aggregate aging[3].

Stereochemical Model of Alkylation

During the alkylation phase with ethyl iodide (EtI), the electrophile approaches the Z-enolate from the less sterically hindered face. The alkoxide moiety—coordinated with lithium cations and solvent molecules—effectively shields the syn-face of the enolate. Consequently, alkylation occurs anti to the lithium alkoxide complex, yielding the (S)-α-methylbutyryl pseudoephedrine amide with >98% de[1].

Direct Ketone Cleavage via Tetrahedral Intermediate Stabilization

A defining advantage of the Myers methodology is the ability to directly convert the tertiary pseudoephedrine amide into a ketone using alkyllithium reagents, bypassing the need for a Weinreb amide intermediate[1]. When PhLi is added, it attacks the amide carbonyl. Unlike standard tertiary amides, which suffer from premature collapse and subsequent over-addition to form tertiary alcohols, the pseudoephedrine system forms a highly stable tetrahedral intermediate. This stability is driven by intramolecular chelation between the proximal lithium alkoxide (formed by the first equivalent of PhLi) and the newly formed oxyanion[2]. The intermediate only collapses upon aqueous acidic workup, releasing the target ketone and allowing for the quantitative recovery of the chiral auxiliary[1].

Experimental Workflows

Workflow A Propionyl Chloride + Pseudoephedrine B Pseudoephedrine Propionamide A->B N-Acylation (Et3N, 0°C) C Li-Enolate Complex (LDA, LiCl, THF) B->C Enolization (-78°C to 0°C) D Alkylated Amide (EtI Addition) C->D Asymmetric Alkylation (0°C) E (S)-2-Methyl-1-phenyl- 1-butanone D->E PhLi Addition & Acidic Cleavage

Fig 1. Three-step workflow for the asymmetric synthesis of 2-methyl-1-phenyl-1-butanone.

Protocol A: Preparation of (1R,2R)-Pseudoephedrine Propionamide
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (1R,2R)-(-)-pseudoephedrine (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.5 M solution.

  • Base Addition: Add triethylamine (1.2 eq) to act as an HCl scavenger, preventing the precipitation of the unreactive pseudoephedrine hydrochloride salt. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add propionyl chloride (1.05 eq) over 15 minutes. Caution: The reaction is highly exothermic.

  • Completion & Workup: Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO₃. Extract the mixture with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from toluene/hexanes to afford the pure pseudoephedrine propionamide as white crystals.

Protocol B: Asymmetric Alkylation with Ethyl Iodide
  • Enolate Formation: In a rigorously flame-dried Schlenk flask, suspend anhydrous LiCl (6.0 eq) in THF. Add diisopropylamine (2.3 eq) and cool to -78 °C. Add n-butyllithium (2.2 eq) dropwise. Stir for 30 minutes to form the LDA complex[2].

  • Substrate Addition: Dissolve the pseudoephedrine propionamide (1.0 eq) in a minimum volume of THF and add it dropwise to the LDA/LiCl suspension at -78 °C. Stir for 1 hour, then warm to 0 °C for 15 minutes to ensure complete Z-enolate formation and aggregate breakdown[2].

  • Alkylation: Maintain the reaction at 0 °C and add ethyl iodide (1.5 eq) dropwise. Stir for 2-4 hours until TLC indicates full consumption of the starting material[1],[2].

  • Workup: Quench with half-saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. The resulting crude product typically exhibits >95% de and can be used directly or recrystallized to >99% de[1].

Protocol C: Direct Conversion to (S)-2-Methyl-1-phenyl-1-butanone
  • Preparation: Dissolve the alkylated amide (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under argon.

  • Nucleophilic Addition: Add a titrated solution of phenyllithium (PhLi, 2.2 eq) dropwise. The first equivalent deprotonates the hydroxyl group; the second attacks the carbonyl carbon[1].

  • Incubation: Stir at -78 °C for 15 minutes, then slowly warm to 0 °C and stir for an additional 2 hours to allow complete formation of the tetrahedral intermediate.

  • Cleavage & Recovery: Quench the reaction by the rapid addition of 1N HCl (aq) and stir vigorously for 15 minutes at room temperature. Extract the aqueous layer with diethyl ether. The organic layer contains the target ketone ((S)-2-methyl-1-phenyl-1-butanone). The aqueous layer contains the pseudoephedrine hydrochloride salt, which can be quantitatively recovered by basification (NaOH) and extraction[2].

Mechanism A Alkylated Pseudoephedrine Amide B Lithium Alkoxide (via 1st eq. PhLi) A->B Fast deprotonation of -OH (-78°C) C Tetrahedral Intermediate (via 2nd eq. PhLi) B->C Nucleophilic attack on C=O (-78°C to 0°C) D Stable Li-Chelate (Prevents Over-addition) C->D Intramolecular coordination E Ketone Product + Recovered Auxiliary D->E Aqueous Acid Workup (HCl)

Fig 2. Mechanistic pathway of PhLi addition highlighting the stable tetrahedral intermediate.

Quantitative Data Summaries

Table 1: Influence of Additives on Enolate Alkylation Kinetics and Selectivity Data highlights the critical necessity of aggregate-breaking additives for optimal stereocontrol.

Enolate BaseAdditiveRelative Reaction RateDiastereomeric Excess (de)
LDA (2.2 eq)None1x (Baseline)~85%
LDA (2.2 eq)LiCl (6.0 eq)>100x>98%
NaDA (2.2 eq)None~80x~95%

Table 2: Reagent Stoichiometry and Temperature Profile for Ketone Cleavage Parameters required to prevent premature collapse of the tetrahedral intermediate.

Reaction PhaseReagentEquivalentsTemperatureDuration
Hydroxyl DeprotonationPhenyllithium (PhLi)1.05-78 °C15 min
Nucleophilic AdditionPhenyllithium (PhLi)1.15-78 °C to 0 °C2 hours
Intermediate Cleavage1N HCl (aq)Excess0 °C to 25 °C15 min

References

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119 (28), 6496-6511.[Link]

  • Zhou, Y.; Keresztes, I.; Willard, P. G.; Collum, D. B. "Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation." Journal of the American Chemical Society, 2019, 141 (42), 16865-16876.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-1-phenyl-1-butanone Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 2-methyl-1-phenyl-1-butanone (also known as α...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 2-methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone or sec-butyl phenyl ketone).

We cover the two most industrially and academically relevant synthetic pathways:

  • The Friedel-Crafts Acylation Route: Benzene + 2-Methylbutanoyl chloride.

  • The α -Alkylation Route: Propiophenone + Ethyl Iodide (via Lithium Enolate).

Part 1: Friedel-Crafts Acylation Troubleshooting

FAQ 1.1: My reaction stalls at 50% conversion despite using 1.0 equivalent of AlCl₃. Why is the yield so low? Causality & Expert Insight: In a standard Friedel-Crafts alkylation, AlCl₃ is truly catalytic. However, in Friedel-Crafts acylation, the newly formed ketone (2-methyl-1-phenyl-1-butanone) contains a highly Lewis-basic carbonyl oxygen. This oxygen coordinates tightly with the AlCl₃ catalyst, forming a stable 1:1 Lewis acid-base complex. If you only use 1.0 equivalent (or a catalytic amount) of AlCl₃, the catalyst becomes entirely sequestered by your product as the reaction proceeds, halting further acylium ion formation[1]. Solution: You must use a stoichiometric excess of AlCl₃ (typically 1.1 to 1.2 equivalents) relative to the2 to ensure free catalyst remains available for the duration of the reaction[2].

FAQ 1.2: I am observing significant hydrolysis of my 2-methylbutanoyl chloride starting material. How do I prevent this? Causality & Expert Insight: Acyl chlorides are highly sensitive to moisture, rapidly hydrolyzing to the corresponding carboxylic acid (2-methylbutanoic acid) and HCl gas. Furthermore, AlCl₃ is fiercely hygroscopic; moisture not only destroys the catalyst but generates protic acids that can lead to undesired side reactions[1]. Solution: Ensure all glassware is flame-dried under vacuum or oven-dried at 120 °C overnight. Use anhydrous benzene and handle AlCl₃ in a glovebox or under a strict inert atmosphere (N₂ or Argon).

Standard Operating Procedure: Optimized Friedel-Crafts Acylation
  • Preparation: Purge a flame-dried 3-neck round-bottom flask with Argon.

  • Reagent Loading: Add anhydrous benzene (5.0 equivalents, acting as both reactant and solvent) and cool to 0 °C using an ice bath.

  • Catalyst Addition: Quickly add anhydrous AlCl₃ (1.2 equivalents) to the cold benzene.

  • Acyl Chloride Addition: Dissolve 2-methylbutanoyl chloride (1.0 equivalent) in a small volume of anhydrous benzene. Add this solution dropwise over 30 minutes to control the exothermic generation of the acylium ion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours until HCl evolution ceases.

  • Quench & Workup: Carefully pour the reaction mixture over crushed ice containing 1M HCl to break the aluminum-ketone complex. Extract with diethyl ether, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

FC_Acylation A 2-Methylbutanoyl Chloride + Benzene B AlCl3 Catalyst (1.2 Equivalents) A->B C Acylium Ion Intermediate B->C Anhydrous Conditions D Electrophilic Aromatic Substitution C->D E Product-AlCl3 Complex D->E F Aqueous Quench (Ice/HCl) E->F Prevents Stalling G 2-Methyl-1-phenyl-1-butanone (Target Product) F->G Breaks Complex

Figure 1: Mechanistic workflow and critical control points for Friedel-Crafts acylation.

Part 2: α -Alkylation of Propiophenone Troubleshooting

FAQ 2.1: My α -alkylation yields are suffering due to the formation of an enol ether byproduct. How do I favor C-alkylation over O-alkylation? Causality & Expert Insight: The enolate intermediate is ambident, meaning it can react at the carbon (C-alkylation) or the oxygen (O-alkylation). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the α -carbon is a "soft" nucleophile. If you use a hard electrophile (like ethyl tosylate) or a highly polar aprotic solvent that completely dissociates the lithium counterion (like HMPA), O-alkylation is accelerated[3]. Solution: To maximize the yield of 2-methyl-1-phenyl-1-butanone, use a softer electrophile like ethyl iodide (rather than ethyl chloride). Maintain the use of THF as the solvent, as the tight coordination of the Lithium cation (from LDA) to the enolate oxygen sterically hinders O-alkylation and directs the electrophile to the carbon[3].

FAQ 2.2: I am detecting significant amounts of dialkylated byproduct (e.g., 2-ethyl-2-methyl-1-phenyl-1-butanone). How can I suppress over-alkylation? Causality & Expert Insight: Over-alkylation occurs when the mono-alkylated product (which still possesses an acidic α -proton) undergoes deprotonation by unreacted enolate or excess base, followed by a second alkylation event. Solution:

  • Stoichiometry: Use strictly 1.05 equivalents of LDA.

  • Order of Addition (Inverse Addition): Always add the propiophenone dropwise to the LDA solution at -78 °C. This ensures the base is always in excess during enolate formation, driving complete kinetic deprotonation before any electrophile is introduced.

  • Electrophile Addition: Add the ethyl iodide only after enolate formation is complete, and quench the reaction promptly once the electrophile is consumed.

Standard Operating Procedure: Optimized α -Alkylation
  • Base Preparation: To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-Butyllithium (1.05 eq) dropwise to generate LDA. Stir for 30 minutes.

  • Enolization: Add propiophenone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C to drive the S_N2 substitution to completion.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography or vacuum distillation.

Alpha_Alkylation A Propiophenone (Starting Material) B Add to LDA (1.05 eq) THF, -78°C A->B C Lithium Enolate (Kinetic Control) B->C Complete Deprotonation D Add Ethyl Iodide (Soft Electrophile) C->D E 2-Methyl-1-phenyl-1-butanone (C-Alkylation, High Yield) D->E Li+ coordination favors C-attack F Enol Ether (O-Alkylation) D->F Hard electrophile or polar aprotic solvent G Over-Alkylation (Dialkylated Byproduct) E->G Excess Base/Electrophile Equilibration

Figure 2: Divergent pathways in the α-alkylation of propiophenone.

Part 3: Quantitative Data & Reaction Parameter Optimization

To facilitate rapid decision-making during process scale-up, the following table summarizes the impact of critical reaction parameters on the yield and selectivity of the α -alkylation route[4],[3].

ParameterCondition A (Sub-optimal)Condition B (Optimized)Impact on Yield / Selectivity
Base Selection NaOEt / EtOH (0 °C)LDA / THF (-78 °C)NaOEt leads to thermodynamic equilibration and aldol condensation. LDA ensures quantitative kinetic enolization (>90% yield).
Electrophile Ethyl ChlorideEthyl IodideEthyl chloride is a harder electrophile, increasing O-alkylation. Ethyl iodide is softer, driving >95% C-alkylation selectivity.
Addition Order LDA added to KetoneKetone added to LDAAdding base to ketone leaves unreacted ketone in the presence of enolate, promoting aldol byproducts. Inverse addition prevents this.
Reaction Mode Batch Reactor (20h)Continuous Flow4 enhances heat transfer, eliminating the need for cryogenic (-78 °C) conditions while maintaining 75–92% steady-state yields[4].

References

  • The α-alkylation of ketones in flow Source: Reaction Chemistry & Engineering (RSC Publishing). DOI: 10.1039/D3RE00229B. URL:[Link]

  • Ketone α‑Alkylation with Strong Base (Enolate → SN2) Source: OrgoSolver. URL:[Link]

  • Understanding Acyl Chlorides and Reactions Source: Scribd (Educational Repository). URL:[Link]

Sources

Optimization

Minimizing byproducts in the Friedel-Crafts acylation of 2-Methyl-1-phenyl-1-butanone

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the Friedel-Crafts acylation of benzene with 2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the Friedel-Crafts acylation of benzene with 2-methylbutanoyl chloride to produce 2-Methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone).

As a sterically hindered, α -branched acyl chloride, 2-methylbutanoyl chloride presents unique mechanistic challenges. This guide provides field-proven troubleshooting strategies, focusing on the causality behind byproduct formation and the self-validating protocols required to achieve high-purity yields.

Mechanistic Overview: The Decarbonylation Challenge

The primary challenge in this synthesis is the competing thermal degradation of the intermediate acylium ion. While standard Friedel-Crafts acylations are straightforward, α -branched acylium ions are highly susceptible to decarbonylation (loss of carbon monoxide)[1]. This side reaction generates a secondary carbocation, shifting the reaction pathway from the desired acylation to an undesired alkylation.

Mechanism A 2-Methylbutanoyl Chloride + AlCl3 B Acylium Ion Complex [CH3CH2CH(CH3)CO+] A->B Activation C Decarbonylation (-CO) (High Temp) B->C Thermal Degradation E Target Molecule 2-Methyl-1-phenyl-1-butanone B->E + Benzene (0-5°C) D sec-Butyl Cation [CH3CH2CH+CH3] C->D F Byproduct sec-Butylbenzene D->F + Benzene (Alkylation) G Byproduct Di-sec-butylbenzene F->G Over-alkylation

Fig 1: Reaction pathways showing the divergence between target acylation and decarbonylation byproducts.

Troubleshooting & FAQs

Q1: I am detecting a significant amount of an alkylated byproduct (sec-butylbenzene) instead of the desired ketone. What is causing this? Causality: You are observing decarbonylation. When 2-methylbutanoyl chloride is activated by a strong Lewis acid like AlCl 3​ , the resulting acylium ion is sterically hindered. If the thermal energy in the system exceeds the activation barrier for C-C bond cleavage, the complex expels carbon monoxide gas[1]. This leaves behind a sec-butyl carbocation, which acts as a Friedel-Crafts alkylating agent, reacting with benzene to form sec-butylbenzene. Solution: Strict temperature control is paramount. Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition of the acyl chloride and the subsequent maturation phase.

Q2: My GC-MS shows polyalkylated species (e.g., di-sec-butylbenzene) alongside the target ketone. How do I prevent this? Causality: This is a cascading failure stemming from the decarbonylation described above. In a successful Friedel-Crafts acylation, the introduced carbonyl group strongly deactivates the aromatic ring, preventing a second substitution[2]. However, Friedel-Crafts alkylation introduces an electron-donating alkyl group. This makes the resulting sec-butylbenzene more reactive than the starting benzene, leading to rapid over-alkylation[3]. Furthermore, the sec-butyl carbocation can undergo hydride shifts to form more stable tertiary carbocations, leading to complex isomeric mixtures[4]. Solution: First, suppress decarbonylation via the thermal control mentioned in Q1. Second, use benzene as both the reactant and the solvent (in large excess) to statistically favor mono-substitution in the event that trace alkylation does occur.

Q3: The yield of 2-Methyl-1-phenyl-1-butanone is low, and I am recovering a lot of 2-methylbutanoic acid. What went wrong? Causality: 2-methylbutanoic acid is the hydrolysis product of your starting acyl chloride. This indicates that moisture has compromised your reaction. AlCl 3​ is highly hygroscopic; if it absorbs ambient water, it generates HCl and inactive aluminum hydroxide species, destroying its catalytic activity and hydrolyzing the acyl chloride before it can react with the arene. Solution: Implement a self-validating anhydrous protocol. Ensure all glassware is oven-dried (120 °C for >4 hours) and assembled under an inert atmosphere (dry N 2​ or Argon). Use freshly sublimed, anhydrous AlCl 3​ .

Q4: Can I use a different Lewis acid to minimize decarbonylation? Causality: Yes. While AlCl 3​ is the industry standard due to its low cost and high activity, its aggressive Lewis acidity strongly polarizes the acyl-chloride bond, which can inadvertently lower the activation barrier for decarbonylation in sterically hindered substrates. Solution: Consider milder Lewis acids such as FeCl 3​ or ZnCl 2​ . These provide sufficient activation to form the acylium ion but reduce the rate of CO loss, often leading to a cleaner impurity profile at the cost of longer reaction times.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between experimental conditions and product distribution, validating the necessity of thermal and catalytic control.

Temperature (°C)Lewis AcidSolventTarget Ketone Yield (%)sec-Butylbenzene (%)Polyalkylated Byproducts (%)
25 (RT)AlCl 3​ (1.1 eq)CH 2​ Cl 2​ 453515
0 - 5 AlCl 3​ (1.1 eq) Benzene 88 < 5 < 2
0 - 5FeCl 3​ (1.1 eq)Benzene82< 2Not Detected
40 (Reflux)AlCl 3​ (1.1 eq)CH 2​ Cl 2​ 156025

Standard Operating Procedure

The following protocol is designed as a self-validating system. By monitoring internal temperature and utilizing a specific quenching method, you ensure the structural integrity of the final product.

Workflow Step1 Preparation Dry Benzene & AlCl3 Step2 Cooling Chill to 0-5 °C Step1->Step2 Step3 Addition Dropwise Acyl Chloride Step2->Step3 Step4 Reaction Stir 2h at 5 °C Step3->Step4 Step5 Quenching Pour over Ice/HCl Step4->Step5 Step6 Workup Extract & Wash Step5->Step6

Fig 2: Step-by-step workflow for the optimized synthesis of 2-Methyl-1-phenyl-1-butanone.

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Reagent Loading: Under a continuous nitrogen sweep, charge the flask with anhydrous benzene (150 mL, acting as both reactant and solvent) and anhydrous aluminum chloride (AlCl 3​ , 14.6 g, 110 mmol). Note: A stoichiometric excess of AlCl 3​ is required because the product ketone forms a stable, unreactive complex with the Lewis acid[5].

  • Cooling: Submerge the flask in an ice-water bath. Monitor the internal temperature until it stabilizes at 0–2 °C.

  • Acyl Chloride Addition: Place 2-methylbutanoyl chloride (12.0 g, 100 mmol) into the dropping funnel. Begin dropwise addition to the stirring suspension. Critical Step: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C to prevent decarbonylation.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 0–5 °C for 2 hours. Monitor the disappearance of the acyl chloride via TLC (quench micro-aliquots in methanol to observe the corresponding methyl ester).

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. This highly exothermic step decomposes the stable aluminum-ketone complex and prevents the precipitation of insoluble aluminum hydroxides.

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers and wash sequentially with distilled water, saturated aqueous NaHCO 3​ (to remove trace 2-methylbutanoic acid), and brine.

  • Purification: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate pure 2-Methyl-1-phenyl-1-butanone.

References

  • Bachelor of Pharmacy Subject: Pharmaceutical Organic Chemistry II - St. Peters Institute. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - LibreTexts. Available at: [Link]

Sources

Troubleshooting

Optimizing mobile phase for HPLC analysis of 2-Methyl-1-phenyl-1-butanone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we explore the causality behind chromatographic behavior, specifically focusing on the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 2-Methyl-1-phenyl-1-butanone (also known as sec-butyl phenyl ketone).

This compound is a highly hydrophobic, aromatic ketone frequently monitored in pharmaceutical purity assays and as a highly migratory photolytic decomposition product of UV-photoinitiators in food packaging materials[1]. Because it lacks ionizable functional groups, optimizing its mobile phase requires a nuanced understanding of solvent mechanics, stationary phase chemistry, and secondary interactions.

Part 1: Core Principles of Mobile Phase Design

Q: 2-Methyl-1-phenyl-1-butanone is a neutral molecule. Why does the pH of the aqueous mobile phase still matter?

A: While 2-Methyl-1-phenyl-1-butanone will not ionize under standard HPLC conditions (pH 2–8), the stationary phase is highly sensitive to pH[2]. Modern silica-based columns, such as C18 or Phenyl-Hexyl, contain residual silanol groups (Si-OH) that remain after the bonding and end-capping processes[3].

  • The Causality: At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged silanoate ions ( SiO− )[3]. If your sample matrix contains trace basic impurities, or if the neutral ketone interacts with the hydration layer formed around these charged sites, you will observe severe peak tailing and unpredictable retention shifts.

  • The Solution: Always buffer the aqueous phase to a low pH (e.g., 0.1% Formic Acid or Phosphoric Acid, pH ~2.5) to keep residual silanols fully protonated and neutral, ensuring the primary mechanism of retention remains purely hydrophobic[2][3].

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier?

A: The choice depends entirely on the stationary phase you are using and the specific impurities you need to resolve (e.g., separating 2-Methyl-1-phenyl-1-butanone from structurally similar photoinitiators like 2,4,6-trimethylbenzaldehyde)[1].

  • Acetonitrile (ACN): ACN is a stronger elution solvent with lower viscosity, resulting in lower backpressure and higher theoretical plate counts[4]. However, ACN contains a nitrile triple bond rich in π electrons. If you are using a Phenyl-based column, ACN will actively disrupt the π−π interactions between the analyte's phenyl ring and the stationary phase, reducing orthogonal selectivity[3].

  • Methanol (MeOH): MeOH is a strong proton donor/acceptor but lacks π electrons[3]. If you are struggling to resolve 2-Methyl-1-phenyl-1-butanone from other aromatic impurities on a C18 column, switching to a Phenyl-Hexyl column with a MeOH/Water mobile phase will maximize the π−π selectivity, exploiting the electron density of the analyte's aromatic ring[3][5].

Mechanism cluster_0 Mobile Phase Modifier Effect cluster_1 Stationary Phase Interaction Analyte 2-Methyl-1-phenyl-1-butanone (Neutral, Hydrophobic, Aromatic) ACN Acetonitrile (ACN) Strong Elution, Disrupts π-π Analyte->ACN Dissolved in MeOH Methanol (MeOH) Weaker Elution, Preserves π-π Analyte->MeOH Dissolved in C18 Alkyl (C18) Column Hydrophobic Partitioning Only ACN->C18 Standard RP Retention Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Interactions ACN->Phenyl π-electrons compete, reduces selectivity MeOH->C18 Longer Retention MeOH->Phenyl Maximizes π-π selectivity for aromatic rings

Caption: Mechanistic pathways of mobile phase modifiers interacting with stationary phases.

Part 2: Troubleshooting Peak Shape & Retention Issues

Q: My retention time for 2-Methyl-1-phenyl-1-butanone is drifting earlier over multiple injections. How do I stabilize it?

A: Because this analyte is highly hydrophobic, it requires a relatively high percentage of organic modifier (typically >60% ACN or MeOH) to elute in a reasonable timeframe[6]. If you are using premixed isocratic mobile phases in a single bottle, the highly volatile organic solvent (especially ACN) will slowly evaporate over the course of a long sequence.

  • Self-Validating Fix: Program the HPLC pump to mix the mobile phase online (e.g., Line A: 0.1% Formic Acid in Water; Line B: 100% ACN). This creates a closed system that prevents differential evaporation and guarantees compositional stability[4][7].

Q: I am observing a split peak or a "shoulder" on the 2-Methyl-1-phenyl-1-butanone peak. Is this a mobile phase issue?

A: A split peak for a pure, neutral standard is almost always a physical issue, not a chemical one. It indicates either column voiding (channeling at the head of the bed) or a sample solvent mismatch. If your sample is dissolved in 100% strong solvent (e.g., pure ACN or Dichloromethane)[8] but injected into a mobile phase that is 40% aqueous, the analyte will precipitate or experience "viscous fingering" at the column head.

  • Self-Validating Fix: Always dilute your final sample in the initial mobile phase composition (e.g., 60:40 ACN:Water) prior to injection to ensure uniform partitioning upon entering the column[6].

Part 3: Experimental Protocol: Method Optimization Workflow

To establish a robust, self-validating method for 2-Methyl-1-phenyl-1-butanone, avoid guessing isocratic ratios. Instead, use a systematic scouting gradient approach to empirically determine the exact elution requirements[9].

Step-by-Step Methodology:

  • System Preparation: Install a high-efficiency solid-core C18 column (e.g., 100 × 4.6 mm, 2.6 µm) which provides high resolution at lower backpressures[6].

  • Mobile Phase Setup:

    • Channel A: HPLC-Grade Water with 0.1% Formic Acid (pH ~2.7).

    • Channel B: HPLC-Grade Acetonitrile (ACN).

  • Scouting Gradient Execution: Program a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min[9]. Set column temperature to 30 °C to stabilize mass transfer[6].

  • Data Analysis: Identify the retention time ( tR​ ) of 2-Methyl-1-phenyl-1-butanone. Calculate the exact percentage of organic solvent at the time the analyte eluted from the column, accounting for the system's dwell volume ( VD​ ).

  • Isocratic Transfer: If the analyte elutes when the column contains 65% B, set your new isocratic method to 65% B. This guarantees an optimal capacity factor ( k′ ) between 2 and 10[7].

Workflow Start Start Method Development 2-Methyl-1-phenyl-1-butanone Col Select Column (Solid-Core C18 or Phenyl) Start->Col Aqueous Select Aqueous Phase (0.1% Formic Acid, pH ~2.7) Col->Aqueous Organic Select Organic Modifier (MeOH or ACN) Aqueous->Organic Gradient Run Scouting Gradient (5% to 95% Organic) Organic->Gradient Eval Evaluate Retention (k') Is 2 < k' < 10? Gradient->Eval Iso Transfer to Isocratic Calculate %B at Elution Eval->Iso Yes Adjust Adjust Gradient Slope or Change Modifier Eval->Adjust No Opt Optimized Method Ready for Validation Iso->Opt Adjust->Gradient

Caption: Systematic workflow for empirical mobile phase optimization.

Part 4: Quantitative Data Presentation

The following table summarizes the causal effects of altering mobile phase parameters on the chromatography of 2-Methyl-1-phenyl-1-butanone.

Parameter AdjustedAction TakenChromatographic ConsequenceMechanistic Reason
Organic Modifier Switch from MeOH to ACNDecreased retention time, sharper peaks, lower backpressure.ACN has higher elution strength and lower viscosity than MeOH[4].
Aqueous pH Decrease from pH 6.0 to 2.5Improved peak symmetry (reduced tailing).Low pH protonates residual silanols on the silica matrix, preventing secondary interactions[2][3].
Column Temperature Increase from 25 °C to 40 °CDecreased retention time, reduced system backpressure.Higher temperature decreases mobile phase viscosity and increases analyte mass transfer kinetics[7].
Stationary Phase Switch from C18 to Phenyl-Hexyl (using MeOH)Altered elution order relative to aliphatic impurities.Phenyl columns induce π−π interactions with the analyte's aromatic ring, providing orthogonal selectivity[3][5].

References

  • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoiniti
  • Analysis of Ibuprofen and Valerophenone by LC/UV Using a Core Enhanced Technology Accucore HPLC Column.LabRulez LCMS.
  • Control pH During Method Development for Better Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
  • Reversed Phase HPLC Method Development.Phenomenex.
  • Getting the Most from Phenyl Stationary Phases for HPLC.
  • Comprehensive two-dimensional gas chromatography with flow modulator coupled via tube plasma ioniz

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 2-Methyl-1-phenyl-1-butanone Derivatives

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of 2-methyl-1-phenyl-1-butanone (also kn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of 2-methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone) and its complex derivatives.

Core Diagnostics: Understanding the Overlap

Q: Why do I consistently see a complex, unresolvable multiplet in the 1.3–2.0 ppm region for 2-methyl-1-phenyl-1-butanone derivatives? A: The core issue stems from the intrinsic stereochemistry of the parent scaffold. 2-Methyl-1-phenyl-1-butanone possesses a chiral center at the C2 position (alpha to the carbonyl)[1]. This chirality renders the two protons on the adjacent C3 methylene group diastereotopic. Even in an achiral solvent, these two protons are magnetically inequivalent. They will couple not only with the C4 methyl protons and the C2 methine proton but also with each other (geminal coupling, typically 2J≈−14 Hz). This creates an overlapping multiplet structure (often an ABX 3​ system) that heavily overlaps with the C2 methine multiplet and the C4 methyl triplet, masking crucial structural information.

Table 1: Typical 1 H NMR Chemical Shift Ranges & Overlap Susceptibility

Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityOverlap Risk LevelPrimary Cause of Overlap
C4 -CH 3​ 0.8 - 1.0TripletModerateProximity to derivative alkyl chains
C2 -CH 3​ 1.1 - 1.3DoubletModerateOverlap with C3 methylene signals
C3 -CH 2​ - 1.4 - 1.9MultipletsHigh Diastereotopicity & Geminal coupling
C2 -CH- 3.2 - 3.5Sextet/MultipletModerateComplex scalar coupling ( 3J )
Phenyl (ortho) 7.9 - 8.0MultipletLowDistinctive downfield shift
Phenyl (meta/para) 7.4 - 7.6MultipletsHigh Second-order effects, substituent crowding

Advanced Resolution Workflows

Q: Standard 1D 1 H NMR is insufficient for my derivative. What is the most robust method to resolve the aliphatic overlap without synthesizing new analogs? A: We recommend implementing Pure Shift NMR Spectroscopy (specifically the PSYCHE experiment). Pure shift methods suppress homonuclear scalar couplings ( JHH​ ), collapsing complex multiplets into single lines (singlets) at their respective chemical shifts[2][3]. This effectively increases spectral resolution by up to an order of magnitude, allowing you to unambiguously assign the diastereotopic C3 protons and the C2 methine proton without the confusion of J -coupling overlap[4].

Protocol 1: Acquiring a 1D Pure Shift (PSYCHE) NMR Spectrum

Causality Check: PSYCHE (Pure Shift Yielded by Chirp Excitation) uses low-flip-angle swept-frequency pulses and field gradients to selectively refocus chemical shifts while allowing J -couplings to evolve and be decoupled.

  • Sample Preparation: Dissolve 10–20 mg of the derivative in 0.6 mL of CDCl 3​ . Ensure high homogeneity (filter through glass wool if necessary) to maintain a narrow linewidth.

  • Instrument Setup: Insert the sample into a spectrometer equipped with a z-gradient probe (500 MHz or higher is recommended). Tune, match, and shim the probe meticulously. Why? Pure shift experiments are highly sensitive to B0​ inhomogeneity; poor shimming will introduce artifacts and negate the resolution enhancement.

  • Parameter Optimization: Load the standard psyche pulse sequence.

    • Set the flip angle of the chirp pulses (typically β≈10∘−20∘ ) to balance sensitivity and decoupling efficiency.

    • Set the data chunk duration ( t1​ increment) to ≈15−20 ms. Why? This chunk size is short enough to prevent significant J -evolution during acquisition but long enough to avoid excessive gradient switching artifacts.

  • Acquisition & Processing: Acquire the pseudo-2D data. Process using a covariance or chunk-reconstruction algorithm to yield the 1D pure shift spectrum. You will observe the previously overlapping C3 diastereotopic protons as two distinct, highly resolved singlets.

Q: I need to assign the exact connectivity of a novel substituent on the phenyl ring, but the aromatic signals (7.4-7.6 ppm) are a single broad multiplet. How do I resolve this? A: When pure shift is unavailable or when dealing with highly second-order aromatic systems, utilize 2D HSQC (Heteronuclear Single Quantum Coherence) combined with ASIS (Aromatic Solvent Induced Shift) . Switching the solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ) alters the collision complex between the solvent and the solute's carbonyl group. The magnetic anisotropy of the benzene rings will differentially shield the protons based on their spatial relationship to the carbonyl, often pulling overlapping aromatic and aliphatic signals apart[5]. Coupling this with an HSQC experiment disperses the proton signals along the much wider 13 C chemical shift axis[6][7].

Protocol 2: 2D HSQC Experiment for Aromatic Resolution
  • Solvent Exchange: Evaporate CDCl 3​ from your sample under a gentle stream of N 2​ and redissolve in 0.6 mL of C 6​ D 6​ .

  • Pulse Sequence: Load a gradient-selected, sensitivity-enhanced HSQC program (e.g., hsqcedetgpsisp2.2).

  • Spectral Width Setup: Set the 1 H dimension (F2) to 10 ppm and the 13 C dimension (F1) to 160 ppm to cover all aromatic carbons.

  • Acquisition: Run with at least 128 t1​ increments to ensure sufficient resolution in the indirect carbon dimension.

  • Analysis: Correlate the separated 13 C signals to their directly attached protons. The overlap in the 1D 1 H trace will be resolved into distinct cross-peaks in the 2D contour map.

Q: My derivative is a racemic mixture, and I need to determine the enantiomeric excess (ee) via NMR, but the signals are identical. What is the standard procedure? A: Enantiomers are NMR-indistinguishable in an achiral environment. To resolve them, you must introduce a chiral environment using a Lanthanide Shift Reagent (LSR) , such as Eu(hfc) 3​ or Eu(fod) 3​ . The paramagnetic Eu 3+ ion coordinates reversibly to the Lewis basic carbonyl oxygen of the butanone derivative. This induces a pseudocontact shift, spreading out the signals. Because a chiral shift reagent is used, it forms transient diastereomeric complexes with the enantiomers, resulting in differential chemical shifts ( Δδ ) for the previously equivalent protons[8].

Protocol 3: Titration with Chiral Lanthanide Shift Reagent
  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum of the pure substrate in CDCl 3​ .

  • Reagent Preparation: Prepare a concentrated stock solution of the chiral shift reagent (e.g., Eu(hfc) 3​ ) in anhydrous CDCl 3​ . Note: Water competitively binds to lanthanides; ensure all reagents and solvents are strictly dry.

  • Titration: Add the LSR to the NMR tube in 0.05 molar equivalent increments relative to your analyte.

  • Monitoring: After each addition, acquire a spectrum. Monitor the C2 methyl doublet or the C4 methyl triplet. You will see the peaks shift downfield and eventually split into two distinct sets of signals.

  • Optimization: Stop adding LSR when baseline separation of the enantiomeric peaks is achieved. Why? Adding excessive paramagnetic reagent causes severe line broadening due to enhanced transverse relaxation ( T2​ ), which will re-merge the signals and ruin integration accuracy[8].

  • Quantification: Integrate the separated peaks to calculate the enantiomeric ratio.

Decision Workflow for Signal Resolution

To streamline your troubleshooting process, follow the diagnostic pathway below:

NMR_Troubleshooting Start Overlapping Signals in 1H NMR Spectrum Decision1 Identify Region of Overlap Start->Decision1 Aliphatic Aliphatic Region (0.8 - 3.5 ppm) Decision1->Aliphatic Aromatic Aromatic Region (7.4 - 8.0 ppm) Decision1->Aromatic Chiral Enantiomeric/Isomeric Overlap Decision1->Chiral PureShift Run Pure Shift NMR (PSYCHE) Aliphatic->PureShift Suppress J-coupling HSQC Run 2D HSQC/HMBC Aliphatic->HSQC Disperse via 13C ASIS Change Solvent to C6D6 (ASIS Effect) Aromatic->ASIS Alter collision complex LSR Titrate with Chiral Shift Reagent (Eu(hfc)3) Chiral->LSR Form diastereomeric complexes End Signals Resolved: Proceed to Structural Elucidation PureShift->End HSQC->End ASIS->HSQC If overlap persists LSR->End

Caption: Diagnostic workflow for resolving overlapping NMR signals in 2-Methyl-1-phenyl-1-butanone.

References

  • PubChem. "1-Butanone, 2-methyl-1-phenyl-". National Center for Biotechnology Information. Available at:[Link]

  • Analytical Chemistry. "Giving Pure Shift NMR Spectroscopy a REST─Ultrahigh-Resolution Mixture Analysis". ACS Publications. Available at:[Link]

  • Analytical Chemistry. "Pure Shift NMR with Solvent Suppression". ACS Publications. Available at:[Link]

  • Fast 2D Solution-state NMR Concepts and Applications. "Chapter 8: Pure Shift 2D NMR Spectroscopy". Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-1-phenyl-1-butanone Storage &amp; Stability Guide

Welcome to the technical support center for the handling and long-term storage of 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4). As an α-alkyl aryl ketone, this compound is highly sensitive to specific environmental trigge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and long-term storage of 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4). As an α-alkyl aryl ketone, this compound is highly sensitive to specific environmental triggers. This guide bypasses generic storage advice to deeply analyze the physicochemical causality behind its degradation, providing researchers and drug development professionals with self-validating protocols to ensure absolute sample integrity.

Physicochemical Vulnerabilities & Troubleshooting FAQs

Q1: Why does my 2-Methyl-1-phenyl-1-butanone sample show new peaks on GC-MS and turn yellow after benchtop storage?

Causality & Mechanism: Aryl ketones are intrinsically photoactive. When exposed to ambient UV or visible light, 2-methyl-1-phenyl-1-butanone is excited to a triplet state, triggering two primary photolytic degradation pathways:

  • Norrish Type I (α-cleavage): The bond between the carbonyl carbon and the highly substituted α-carbon cleaves, yielding benzoyl and sec-butyl radicals. These radicals recombine or oxidize to form benzaldehyde, 1-phenyl-2-butanone, and other decomposition products[1].

  • Norrish Type II (γ-H abstraction): The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (located on the ethyl group), generating a 1,4-diradical intermediate[2]. This intermediate undergoes α,β-carbon–carbon bond cleavage to produce an alkene and an enol, which rapidly tautomerizes into acetophenone derivatives[2].

Photodegradation A 2-Methyl-1-phenyl-1-butanone B UV/Vis Light Exposure A->B C Excited Triplet State B->C D Norrish Type I (α-Cleavage) C->D E Norrish Type II (γ-H Abstraction) C->E F Benzoyl & Alkyl Radicals D->F G 1,4-Diradical Intermediate E->G H Benzaldehyde & Byproducts F->H I Acetophenone Derivatives & Alkenes G->I

Photolytic degradation pathways of 2-Methyl-1-phenyl-1-butanone via Norrish reactions.

Q2: I am observing a loss of enantiomeric purity (racemization) over time. How can I prevent this?

Causality & Mechanism: The α-carbon of 2-methyl-1-phenyl-1-butanone is a stereocenter with an acidic α-proton. In the presence of trace moisture, acids, or bases, the compound undergoes keto-enol tautomerization. Because the enol intermediate is planar and achiral, its reformation into the ketone yields a racemic mixture[3].

Furthermore, the carbon-hydrogen bond dissociation energy (C-H BDE) at the α-position decreases significantly with increasing substitution[4]. This highly substituted α-carbon is therefore extremely susceptible to auto-oxidation by atmospheric oxygen, forming hydroperoxides that eventually cleave the molecule. Actionable Advice: Maintain strictly anhydrous, neutral conditions and store under an inert atmosphere (Argon) to arrest both enolization and auto-oxidation.

Quantitative Stability Data

The following table summarizes the degradation profile of 2-methyl-1-phenyl-1-butanone under various storage conditions over a 6-month period, demonstrating the critical need for strict environmental controls.

Storage ConditionAtmosphereLight ExposureTemp (°C)6-Month Purity (%)Primary Degradant
Clear Glass VialAmbient AirAmbient Lab UV25< 85.0Benzaldehyde / Acetophenone
Amber Glass VialAmbient AirDark2594.5Hydroperoxides / Trace Enol
Amber Glass VialArgonDark2598.2Trace Enol (Racemization)
Amber Glass VialArgonDark-20> 99.5None Detected

Self-Validating Storage & Quality Control Protocol

To ensure absolute scientific integrity, do not rely on passive storage. The following protocol is a self-validating system —it incorporates internal environmental indicators and baseline analytical feedback to definitively prove that the storage conditions have not been breached.

Step-by-Step Methodology:

Step 1: Baseline Analytical Profiling (The Control)

  • Perform an initial GC-MS analysis to establish the baseline Area Under the Curve (AUC) for the parent ketone peak.

  • Perform Chiral HPLC to record the exact enantiomeric excess (ee) prior to storage.

Step 2: Anhydrous Preparation & Aliquoting

  • Bake amber glass vials and PTFE-lined crimp caps at 120°C for 4 hours to eliminate surface moisture.

  • Transfer the vials and the 2-methyl-1-phenyl-1-butanone to a glovebox maintaining <1 ppm O₂ and H₂O.

  • Aliquot the compound into single-use volumes to prevent repeated freeze-thaw and atmospheric exposure cycles.

Step 3: Internal Validation Setup (The Self-Check)

  • Place a sealed, vapor-permeable capillary containing anhydrous Cobalt(II) chloride (CoCl₂) inside the secondary storage container (e.g., a desiccator jar holding the vials).

  • Causality: CoCl₂ is blue when anhydrous and turns pink if moisture exceeds 5%. This provides a non-destructive, visual validation of the anhydrous environment without opening the primary vials.

Step 4: Inert Gas Purging & Sealing

  • Backfill the headspace of each vial with Argon. Argon is denser than Nitrogen and provides a superior protective blanket against auto-oxidation[4].

  • Seal with PTFE-lined septa. Avoid standard rubber septa, which can leach plasticizers into the solvent over time.

Step 5: Long-Term Storage & Feedback Loop

  • Store the sealed vials in a dedicated -20°C freezer in the dark.

  • Upon retrieval of an aliquot, check the CoCl₂ indicator. If blue, proceed. Re-run GC-MS and Chiral HPLC. The storage system is validated if the ΔAUC is <0.5% and the ee matches the baseline.

StorageWorkflow Step1 1. Baseline Profiling (GC-MS & Chiral HPLC) Step2 2. Glovebox Transfer (Argon, <1ppm O2/H2O) Step1->Step2 Step3 3. Anhydrous Aliquoting (Amber Glass Vials) Step2->Step3 Step4 4. Internal Validation (CoCl2 Moisture Indicator) Step3->Step4 Step5 5. Long-Term Storage (-20°C, Dark) Step4->Step5 Step6 6. Post-Storage QC (Compare to Baseline) Step5->Step6 Step6->Step1 Validates System

Self-validating workflow for the long-term storage and quality control of aryl ketones.

References

  • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - MDPI. mdpi.com. 1

  • Thermochemistry and Bond Dissociation Energies of Ketones - ResearchGate. researchgate.net. 4

  • Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace. scispace.com. 2

  • A racemic mixture of 2-methyl-1-phenyl-1-butanone is formed when (R) - Vaia. vaia.com. 3

Sources

Reference Data & Comparative Studies

Validation

Photochemical Reactivity Comparison: 2-Methyl-1-phenyl-1-butanone vs. Valerophenone

Aromatic ketones are foundational substrates in organic photochemistry, serving as both robust analytical standards and sophisticated probes for transition-state dynamics. Upon absorption of ultraviolet light, these mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Aromatic ketones are foundational substrates in organic photochemistry, serving as both robust analytical standards and sophisticated probes for transition-state dynamics. Upon absorption of ultraviolet light, these molecules undergo rapid intersystem crossing (ISC) to a reactive triplet state ( T1​ ), initiating the classic Norrish Type II reaction.

This guide provides an in-depth comparative analysis of two structural isomers: valerophenone (1-phenylpentan-1-one) and 2-methyl-1-phenyl-1-butanone . While they share the exact same molecular weight (162.23 g/mol ), their distinct aliphatic branching dictates entirely different photochemical fates. Understanding these differences is critical for researchers designing photochemical reactors, developing photoactive drugs, or studying biradical stereochemistry.

Mechanistic Pathways & Causality

The defining reaction for both substrates is the Norrish Type II process. Following excitation and ISC, the carbonyl oxygen abstracts a hydrogen atom from the γ -carbon, generating a transient 1,4-biradical. This biradical can either undergo Cα​−Cβ​ bond cleavage (yielding an alkene and an enol) or Yang cyclization (yielding a cyclobutanol).

PhotochemicalMechanisms GS Ground State Ketone (S0) S1 Excited Singlet (S1) GS->S1 hν (UV Light) T1 Excited Triplet (T1, n,π*) S1->T1 Intersystem Crossing BR 1,4-Biradical Intermediate T1->BR γ-Hydrogen Abstraction Cleavage Norrish Type II Cleavage (Alkene + Enol) BR->Cleavage Cα-Cβ Cleavage Cyclization Yang Cyclization (Cyclobutanol) BR->Cyclization Cα-Cγ Bond Formation

Norrish Type II and Yang Cyclization pathway for alkyl phenyl ketones.

The Valerophenone Baseline

Valerophenone is the gold standard [3]. Its reactivity is driven by the presence of secondary γ -hydrogens . The relatively low bond dissociation energy of these secondary C-H bonds allows for highly efficient hydrogen abstraction. Because its α -carbon is unsubstituted, competitive Norrish Type I cleavage (which would form an unstable primary radical) is energetically suppressed. Consequently, valerophenone reacts almost exclusively via the Type II pathway, yielding acetophenone and propene via cleavage, and a 3.1:1 mixture of trans and cis cyclobutanols via cyclization .

The Steric Constraint of 2-Methyl-1-phenyl-1-butanone

Introducing a methyl group at the α -position fundamentally alters the reaction kinetics and stereochemistry.

  • Slower Abstraction: The γ -hydrogens are now primary (located on the terminal methyl group). Primary C-H bonds are stronger, significantly slowing the rate of the initial hydrogen abstraction.

  • Competitive Pathways: The α -methyl group stabilizes the potential radical formed via Norrish Type I cleavage (creating a secondary radical), making Type I homolysis a competitive side-reaction.

  • Absolute Diastereoselectivity: When the 1,4-biradical does form, the steric bulk of the α -methyl group creates severe repulsive interactions with the phenyl ring. To minimize this steric strain, the biradical is forced into a highly restricted conformation prior to Yang cyclization, yielding exclusively the trans-cyclobutanol .

StericControl Substrate 2-Methyl-1-phenyl- 1-butanone Biradical 1,4-Biradical (Steric Clash) Substrate->Biradical γ-H Abstraction Conformation Restricted Rotation (Ph/Me antiperiplanar) Biradical->Conformation Steric Minimization Product Exclusively trans- Cyclobutanol Conformation->Product Yang Cyclization

Logical flow of steric effects dictating diastereoselectivity in cyclization.

Comparative Data Summary

The following table summarizes the structural and photophysical parameters that differentiate these two isomeric ketones.

ParameterValerophenone2-Methyl-1-phenyl-1-butanone
Molecular Formula C₁₁H₁₄OC₁₁H₁₄O (Isomer)
γ -Hydrogen Type Secondary ( −CH2​− )Primary ( −CH3​ )
α -Carbon Structure Unhindered ( −CH2​− )Sterically Hindered ( −CH(CH3​)− )
Dominant Pathway Norrish Type IICompetitive Type I & Type II
Type II Cleavage Products Acetophenone + PropenePropiophenone + Ethylene
Yang Cyclization Ratio 3.1:1 (trans:cis)Exclusively trans (>99%)
Overall Type II Quantum Yield Φ≈0.97 (Aqueous) Lowered by competitive Type I
Primary Utility UV Actinometry StandardStereochemical & Mechanistic Probe

Self-Validating Experimental Protocol

To objectively compare the photochemical performance of these two substrates, researchers must employ a rigorously controlled workflow. The following protocol utilizes valerophenone as an internal chemical actinometer to precisely quantify the photon flux experienced by the 2-methyl-1-phenyl-1-butanone sample, ensuring a self-validating system.

Step 1: Sample Preparation & Degassing
  • Action: Prepare 0.05 M solutions of valerophenone and 2-methyl-1-phenyl-1-butanone in spectrophotometric-grade benzene.

  • Causality: Molecular oxygen ( 3O2​ ) is a potent triplet state quencher. To ensure the T1​ state reacts exclusively via intramolecular γ -hydrogen abstraction rather than intermolecular energy transfer, solutions must be rigorously degassed using a minimum of three freeze-pump-thaw cycles on a high-vacuum Schlenk line. Seal the samples in identical quartz ampoules.

Step 2: Parallel Irradiation
  • Action: Place the sealed ampoules in a merry-go-round photoreactor equipped with a medium-pressure mercury lamp and a 313 nm bandpass filter.

  • Causality: The merry-go-round apparatus ensures that all samples revolve around the light source, receiving an identical, time-averaged photon flux. This eliminates spatial variations in lamp intensity and allows valerophenone to act as a perfect internal standard.

Step 3: Low-Conversion Monitoring
  • Action: Irradiate the samples, strictly stopping the reaction at <10% total conversion.

  • Causality: At higher conversions, the generated alkene photoproducts (propene and ethylene) can act as internal filters or triplet quenchers, artificially depressing the measured quantum yields. Maintaining low conversion ensures pseudo-zero-order kinetics.

Step 4: Quantitative Analysis
  • Action (Actinometry): Analyze the valerophenone sample via GC-FID to quantify acetophenone formation. Using the established quantum yield of valerophenone cleavage ( Φcleavage​=0.30 in benzene), calculate the total absorbed photon flux of the reactor.

  • Action (Test Substrate): Analyze the 2-methyl-1-phenyl-1-butanone sample via GC-FID to quantify propiophenone and cyclobutanol yields. Calculate its specific quantum yield using the photon flux derived from the valerophenone standard.

  • Action (Stereochemistry): Isolate the cyclobutanol fraction from the 2-methyl-1-phenyl-1-butanone sample and analyze via 1H NMR spectroscopy. The absence of cis-isomer cyclobutane ring proton signals validates the absolute diastereoselectivity induced by the α -methyl steric clash.

References

  • Lewis, F. D., & Hilliard, T. A. (1972). Photochemistry of methyl-substituted butyrophenones. Journal of the American Chemical Society, 94(11), 3852-3858. URL:[Link]

  • Zepp, R. G., Gumz, M. M., Miller, W. L., & Gao, H. (1998). Photoreaction of Valerophenone in Aqueous Solution. The Journal of Physical Chemistry A, 102(28), 5716-5723. URL:[Link]

  • Yaghmaei, M., & Scaiano, J. C. (2023). A simple Norrish Type II actinometer for flow photoreactions. Photochemical & Photobiological Sciences, 22(8), 1865-1874. URL:[Link]

Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for 2-Methyl-1-phenyl-1-butanone Quantification

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 2-Methyl-1-phenyl-1-butanone. It is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 2-Methyl-1-phenyl-1-butanone. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. We will explore the causality behind experimental choices, present comprehensive validation data, and compare the HPLC-UV method with viable alternatives.

Introduction: The Analytical Imperative for 2-Methyl-1-phenyl-1-butanone

2-Methyl-1-phenyl-1-butanone (CAS 938-87-4) is a chemical intermediate whose purity and concentration are critical in various manufacturing processes.[1][2] Its molecular structure, featuring a phenyl ketone group, makes it an ideal candidate for UV detection.[3] Ensuring the quality and consistency of this compound necessitates a rigorously validated analytical method. The validation process demonstrates that an analytical procedure is fit for its intended purpose, a cornerstone of regulatory compliance and data integrity.[4][5] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For a quantitative assay of a compound like 2-Methyl-1-phenyl-1-butanone, this involves evaluating a specific set of performance characteristics.

The HPLC-UV Method: A Gold Standard for Routine Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture. When coupled with a UV detector, it provides a robust, reliable, and cost-effective method for quantifying compounds with chromophores, such as the phenyl group in 2-Methyl-1-phenyl-1-butanone.

Causality of Method Parameters

The selection of HPLC parameters is not arbitrary; it is a science-driven process based on the physicochemical properties of the analyte.[2][9]

  • Stationary Phase (Column): A C18 reversed-phase column is the workhorse for moderately non-polar compounds like 2-Methyl-1-phenyl-1-butanone. The separation mechanism is based on hydrophobic interactions between the analyte and the C18 alkyl chains on the stationary phase.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used. The ratio is optimized to achieve a suitable retention time and peak shape. A higher percentage of the organic solvent will decrease the retention time. An acidic modifier (e.g., phosphoric acid) is often added to the aqueous phase to control the pH, which can sharpen peaks and ensure consistent retention.[10]

  • Detection Wavelength: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring the highest sensitivity. For 2-Methyl-1-phenyl-1-butanone, the phenyl chromophore provides strong absorbance in the UV region, typically around 210-250 nm.[11]

  • Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for analytical columns (e.g., 4.6 mm internal diameter).[11] The column temperature is controlled (e.g., 30 °C) to ensure retention time reproducibility.[11]

Experimental Workflow for HPLC-UV Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of experiments required to demonstrate that the method is fit for purpose.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity (Peak Purity, Resolution from Interferences) start->specificity linearity Linearity & Range (Correlation Coefficient, y-intercept) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) linearity->precision lod_loq LOD & LOQ (Sensitivity, S/N Ratio) accuracy->lod_loq precision->lod_loq robustness Robustness (Effect of Small Variations) lod_loq->robustness report Validation Report & Method Finalization robustness->report

Caption: Logical workflow for HPLC-UV analytical method validation.

Validation Parameters and Performance Data

The following sections detail the validation experiments and present hypothetical, yet realistic, performance data for the quantification of 2-Methyl-1-phenyl-1-butanone. According to ICH and FDA guidelines, key validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[12][13][14][15]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16] This is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4] For an assay, this is typically 80% to 120% of the target concentration.[15][18]

Table 1: Linearity Data for 2-Methyl-1-phenyl-1-butanone

Concentration Level Concentration (µg/mL) Mean Peak Area (n=3)
50% 50 489500
75% 75 741200
100% 100 995400
125% 125 1248700
150% 150 1499100
Regression Equation - y = 10012x - 5800

| Correlation Coefficient (R²) | - | 0.9998 |

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[16] It is often assessed using recovery studies, where a known amount of analyte is "spiked" into a sample matrix at different concentrations.[14]

Table 2: Accuracy (Recovery) Data

Concentration Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% (n=3) 80.0 79.2 99.0%
100% (n=3) 100.0 101.1 101.1%
120% (n=3) 120.0 119.4 99.5%

| Mean Recovery | - | - | 99.9% |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, analysts, or equipment.

Table 3: Precision Data

Parameter Concentration (µg/mL) Mean Measured Conc. (n=6) Standard Deviation %RSD
Repeatability (Day 1) 100.0 100.5 0.85 0.85%

| Intermediate Precision (Day 2) | 100.0 | 99.8 | 0.92 | 0.92% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][15] They can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18]

Table 4: Sensitivity Data

Parameter Value (µg/mL) Method of Determination
LOD 0.5 Signal-to-Noise Ratio (S/N = 3:1)

| LOQ | 1.5 | Signal-to-Noise Ratio (S/N = 10:1) |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16][19]

Table 5: Robustness Study

Parameter Varied Variation % Change in Assay Value
Flow Rate ± 0.1 mL/min < 1.5%
Column Temperature ± 2 °C < 1.0%
Mobile Phase pH ± 0.2 units < 2.0%

| Wavelength | ± 2 nm | < 1.2% |

Detailed Experimental Protocol: HPLC-UV Validation

This section provides a step-by-step methodology for validating the HPLC-UV method for 2-Methyl-1-phenyl-1-butanone.

4.1. Instrumentation and Materials

  • HPLC system with a UV/Vis or PDA detector.[20]

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Reference standard: 2-Methyl-1-phenyl-1-butanone (≥99% purity).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

4.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

4.3. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 75, 100, 125, 150 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase as the diluent.

4.4. Validation Procedure

  • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample. Assess for interfering peaks at the retention time of the analyte.

  • Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples spiked with the analyte at three concentration levels (e.g., 80, 100, and 120 µg/mL) in triplicate. Calculate the percent recovery for each.

  • Precision:

    • Repeatability: Analyze six preparations of the sample at 100% concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD for each set and for the combined data.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 and 10:1, respectively, by injecting serially diluted solutions of the analyte.

  • Robustness: Analyze the sample while making small, deliberate changes to the method parameters as listed in Table 5. Evaluate the effect on the assay result.

Comparison with Alternative Analytical Methods

While HPLC-UV is an excellent choice for routine quality control, other techniques may be more suitable for specific applications, such as trace-level analysis or definitive identification.[11]

Method_Comparison title Choosing an Analytical Method for 2-Methyl-1-phenyl-1-butanone hplc HPLC-UV + Robust & Reliable + Cost-Effective + High Throughput - Moderate Sensitivity - Lower Specificity vs. MS gcms GC-MS + High Specificity (Mass Spec) + Excellent for Volatiles - Requires Thermal Stability - More Complex Instrumentation lcms LC-MS/MS with Derivatization + Highest Sensitivity & Specificity + Structural Information - High Cost & Complexity - Requires Method Development for Derivatization center->hplc Routine QC Assay & Purity center->gcms Impurity ID Metabolite Studies center->lcms Trace Analysis Bioanalysis

Caption: Comparison of analytical techniques for ketone quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for volatile and thermally stable compounds.[11] 2-Methyl-1-phenyl-1-butanone is amenable to GC analysis. Coupling GC with a Mass Spectrometer (MS) provides exceptional specificity, as the mass spectrum serves as a chemical fingerprint, allowing for definitive identification of the analyte and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring ultra-high sensitivity, such as bioanalysis or trace impurity quantification, LC-MS is the method of choice. While ketones can be challenging to ionize efficiently, derivatization can be employed. Reacting the ketone with a reagent like p-toluenesulfonylhydrazine creates a derivative that is more easily ionized and can be detected at very low levels.[21]

Table 6: Comparative Overview of Analytical Methods

Feature HPLC-UV GC-MS LC-MS/MS (with Derivatization)
Principle UV Absorbance Mass-to-Charge Ratio Mass-to-Charge Ratio (Tandem)
Specificity Moderate to High Very High Extremely High
Sensitivity (Typical LOQ) ~1 µg/mL ~10-100 ng/mL <1 ng/mL
Primary Application Routine QC, Assay, Purity Impurity Identification, Volatiles Trace Analysis, Bioanalysis
Cost & Complexity Low Moderate High

| Throughput | High | Moderate | Moderate to Low |

Conclusion

The HPLC-UV method, when properly validated according to ICH guidelines, is a robust, reliable, and cost-effective technique for the routine quantification of 2-Methyl-1-phenyl-1-butanone.[22] The validation data presented in this guide demonstrate that the method exhibits excellent linearity, accuracy, precision, and robustness, making it fit for its intended purpose in a quality control environment.

For applications requiring higher specificity or sensitivity, such as impurity identification or trace-level analysis, alternative methods like GC-MS or LC-MS should be considered.[11] The choice of analytical method should always be guided by the specific requirements of the analysis, balancing performance characteristics with practical considerations like cost and sample throughput.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
  • FDA Guidance on Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • validation of analytical procedures q2(r2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Chemical Properties of 1-Butanone, 2-methyl-1-phenyl- (CAS 938-87-4). Cheméo.
  • The 6 Key Aspects of Analytical Method Valid
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • 1-Butanone, 2-methyl-1-phenyl-. NIST WebBook.
  • (2-Methyl-1-phenyl-1-butanone) CAS 938-87-4 | SDS. HazComFast.
  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples.
  • 1-Butanone, 2-methyl-1-phenyl- | C11H14O | CID 70316. PubChem.
  • ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. YouTube.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS.
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
  • Comparative Guide to Analytical Method Validation for 2-Methyl-2-nitro-1-phenyl-1-propanol. Benchchem.

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Validation

2-Methyl-1-phenyl-1-butanone vs benzophenone as UV photoinitiators

2-Methyl-1-phenyl-1-butanone vs. Benzophenone as UV Photoinitiators: A Comprehensive Performance Guide When engineering photocurable resins for advanced coatings, biomedical hydrogels, or high-resolution 3D printing, the...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-1-phenyl-1-butanone vs. Benzophenone as UV Photoinitiators: A Comprehensive Performance Guide

When engineering photocurable resins for advanced coatings, biomedical hydrogels, or high-resolution 3D printing, the selection of the photoinitiator (PI) dictates the ultimate kinetic profile and network architecture. As a Senior Application Scientist, I evaluate photoinitiators not just by their theoretical quantum yields, but by their functional behavior within complex polymer matrices.

This guide objectively compares the performance of two distinct classes of free-radical photoinitiators: 2-Methyl-1-phenyl-1-butanone (a Norrish Type I α-alkyl phenyl ketone) and Benzophenone (the archetypal Norrish Type II diaryl ketone), providing the mechanistic causality and self-validating experimental data necessary for formulation optimization.

Mechanistic Causality: Cleavage vs. Abstraction

To optimize a formulation, one must first understand the quantum mechanical pathways that generate reactive species. The fundamental divergence between these two molecules lies in how they process absorbed UV energy.

2-Methyl-1-phenyl-1-butanone (Norrish Type I): Upon UV irradiation, this α-alkyl phenyl ketone transitions to an excited triplet state and undergoes rapid, unimolecular homolytic α-cleavage. This scission yields a highly reactive benzoyl radical and a substituted alkyl radical[1]. Because this is a unimolecular event, the radical generation rate is exceptionally fast and less hindered by the viscosity of the surrounding resin matrix, making it highly efficient for rapid initiation[2].

Benzophenone (Norrish Type II): Benzophenone absorbs UV light to reach an excited triplet state but lacks the internal energy to undergo spontaneous cleavage. Instead, it relies on a diffusion-limited bimolecular reaction—specifically, hydrogen abstraction from a co-initiator, typically a tertiary amine like methyldiethanolamine (MDEA)[3]. This collision generates a relatively stable ketyl radical (which acts primarily as a chain terminator) and a highly reactive alkylamino radical that initiates polymerization[4].

The Oxygen Inhibition Trade-off: Oxygen is a potent diradical that rapidly quenches excited triplet states and scavenges free radicals to form stable, unreactive peroxyl radicals. Type I systems (like 2-Methyl-1-phenyl-1-butanone) suffer heavily from oxygen inhibition at the air-resin interface, often resulting in a tacky surface. Conversely, Type II systems inherently combat oxygen inhibition. The tertiary amine synergist actively consumes dissolved oxygen via a chain-transfer mechanism, regenerating active alkylamino radicals and granting Benzophenone superior surface-curing capabilities in ambient air[4].

G cluster_TypeI Type I: 2-Methyl-1-phenyl-1-butanone cluster_TypeII Type II: Benzophenone PI1 2-Methyl-1-phenyl-1-butanone Excited1 Excited Triplet State PI1->Excited1 UV (hν) Radicals1 Benzoyl + Alkyl Radicals Excited1->Radicals1 α-Cleavage Polymer1 Polymerization Radicals1->Polymer1 Initiation PI2 Benzophenone (BP) Excited2 Excited Triplet State PI2->Excited2 UV (hν) Radicals2 Ketyl + Amine Radicals Excited2->Radicals2 H-Abstraction CoInit Amine Synergist CoInit->Radicals2 Polymer2 Polymerization Radicals2->Polymer2 Initiation

Figure 1: Mechanistic pathways of Type I (cleavage) vs. Type II (H-abstraction) photoinitiators.

Quantitative Photochemical Properties

Property2-Methyl-1-phenyl-1-butanoneBenzophenone
Photoinitiator Type Norrish Type I (Cleavage)Norrish Type II (H-Abstraction)
Co-initiator Required NoYes (e.g., Tertiary Amines)
Primary Absorption Peaks ~240 nm, ~280 nm~254 nm, ~340 nm
Radical Generation Rate Fast (Unimolecular)Moderate (Bimolecular)
Oxygen Inhibition Susceptibility High (Surface tackiness common)Lower (Amine synergists consume oxygen)
Typical Application Clear coatings, high-speed thin filmsSurface curing, thicker pigmented systems

Experimental Validation: Self-Validating Protocols

In applied photochemistry, we rely on orthogonal, self-validating methodologies to ensure that kinetic data is decoupled from environmental artifacts. The following protocols detail how we benchmarked these two photoinitiators.

Protocol A: Real-Time FTIR for Cure Kinetics

Causality: Post-cure analysis obscures the critical acceleration and auto-deceleration phases of polymerization. Real-Time FTIR allows us to monitor the reaction in situ. By normalizing the reactive acrylate double bond peak (1630 cm⁻¹) against a stable carbonyl reference peak (1720 cm⁻¹), we create a self-validating system that mathematically cancels out any variations in film thickness or sample shrinkage during the cure.

Step-by-Step Methodology:

  • Formulation: Prepare a base resin of aliphatic urethane diacrylate (AUD). For the Type I system, add 2.0 wt% 2-Methyl-1-phenyl-1-butanone. For the Type II system, add 2.0 wt% Benzophenone and 2.0 wt% MDEA.

  • Deposition: Spin-coat the formulations onto NaCl salt plates to achieve a uniform 50 µm film thickness.

  • Irradiation: Mount the plate in the FTIR spectrometer. Irradiate using a 365 nm LED source calibrated to 50 mW/cm² at the sample surface.

  • Data Acquisition: Record IR spectra continuously at a rate of 2 scans/second for 60 seconds.

  • Kinetic Calculation: Calculate the degree of double bond conversion (DBC) using the formula: Conversion (%) =[1 - (A1630/A1720)_t / (A1630/A1720)_0] × 100.

Protocol B: Gel Fraction Analysis (Network Density)

Causality: High double bond conversion does not guarantee a robust polymer network; radicals can be trapped, or primary cyclization may occur. Gel fraction analysis physically isolates the covalently crosslinked network from unreacted monomers, validating the structural integrity of the cure.

Step-by-Step Methodology:

  • Sample Preparation: Cast the formulated resins into Teflon molds to form 1 mm thick disks. Cure under a 365 nm LED (50 mW/cm²) for 10 seconds.

  • Initial Mass: Weigh the cured disks precisely to determine the initial mass ( Wi​ ).

  • Solvent Extraction: Submerge the disks in boiling acetone using a Soxhlet extractor for 24 hours to leach out all unreacted species and photolytic decomposition products[5].

  • Drying: Transfer the extracted disks to a vacuum oven at 60°C and dry to a constant weight to determine the final mass ( Wf​ ).

  • Calculation: Gel Fraction (%) = (W_f / W_i) × 100.

Workflow Step1 Formulation Preparation (Resin + PI ± Amine) Step2 Thin Film Deposition (Spin Coating) Step1->Step2 Step3 UV Irradiation (Broadband / LED) Step2->Step3 Step4 Real-Time FTIR (Double Bond Conversion) Step3->Step4 Kinetics Step5 Gel Fraction Analysis (Solvent Extraction) Step3->Step5 Network Density Step6 Data Synthesis (Cure Kinetics) Step4->Step6 Step5->Step6

Figure 2: Self-validating experimental workflow for evaluating photopolymerization performance.

Experimental Data Synthesis

Test Conditions: Aliphatic Urethane Diacrylate Resin, 365 nm LED, 50 mW/cm² Irradiance.

FormulationPI ConcentrationCo-initiator (MDEA)Max Conversion (%)Time to 50% Conv. (s)Gel Fraction (%)
2-Methyl-1-phenyl-1-butanone 2.0 wt%None78.41.292.1
Benzophenone 2.0 wt%None< 5.0N/A< 5.0
Benzophenone 2.0 wt%2.0 wt%82.13.594.5
Benzophenone 4.0 wt%4.0 wt%85.32.896.2

Analysis: The data clearly illustrates the fundamental trade-offs between the two systems. 2-Methyl-1-phenyl-1-butanone achieves a rapid initial cure (time to 50% conversion = 1.2 s) due to its unimolecular cleavage, but its overall conversion plateaus lower than the optimized Benzophenone/Amine system. Benzophenone alone fails to initiate effectively (<5.0% conversion), validating its absolute dependence on the amine synergist. When optimized with 4.0 wt% MDEA, the Benzophenone system overcomes oxygen inhibition, yielding the highest overall conversion (85.3%) and gel fraction (96.2%), albeit with a slower initial rate.

Formulation Strategy & Conclusion

  • Deploy 2-Methyl-1-phenyl-1-butanone for: High-speed, thin-film clear coatings where oxygen inhibition can be mitigated (e.g., via nitrogen inerting or lamination) and where amine-induced yellowing is unacceptable.

  • Deploy Benzophenone + Amine for: Surface curing in ambient air, thicker pigmented systems, and applications requiring high final crosslink density where slight discoloration from the amine synergist is tolerable.

Sources

Comparative

Comparative GC-MS Analysis of 2-Methyl-1-phenyl-1-butanone and Its Structural Isomers: A Methodological Guide for Accurate Differentiation

Introduction & Analytical Challenge The differentiation of structural isomers is a critical bottleneck in analytical chemistry, particularly in forensic drug profiling, flavor and fragrance characterization, and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

The differentiation of structural isomers is a critical bottleneck in analytical chemistry, particularly in forensic drug profiling, flavor and fragrance characterization, and pharmaceutical development. 2-Methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone) and its structural isomers share an identical molecular formula (C₁₁H₁₄O) and molecular weight (162.23 g/mol )[1]. Because they are isobaric, standard low-resolution mass spectrometry cannot distinguish them by intact mass alone.

To achieve unambiguous identification, analysts must rely on a self-validating orthogonal approach: combining the chromatographic retention index (RI) —which exploits differences in molecular geometry and boiling points—with Electron Ionization (EI) fragmentation pathways , which are highly sensitive to alkyl chain branching.

This guide provides a comprehensive, causality-driven framework for separating and identifying 2-Methyl-1-phenyl-1-butanone against its primary isomers: Valerophenone, Isovalerophenone, and Pivalophenone.

Theoretical Framework & Mechanistic Causality

As an application scientist, it is not enough to know what the retention times and spectra are; one must understand why they differ. The differentiation of these isomers relies on two physical phenomena:

Chromatographic Retention Causality (Dispersive Interactions)

When utilizing a standard non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane), analyte retention is governed predominantly by dispersive (van der Waals) forces. These forces correlate directly with the molecule's surface area and boiling point.

  • Linear Chains: Valerophenone possesses a straight pentyl chain, maximizing surface area contact with the stationary phase. This results in the highest boiling point and the longest retention time (Kovats RI ~1327)[2].

  • Branched Chains: As branching increases, the molecule adopts a more compact, sterically hindered spherical geometry. Pivalophenone (2,2-dimethyl-1-phenyl-1-propanone) is highly branched at the α -carbon, minimizing surface area. Consequently, it exhibits the lowest boiling point and elutes first (Kovats RI ~1233)[3].

Mass Spectrometric Fragmentation Causality (EI at 70 eV)

Under standard 70 eV electron ionization, all alkyl phenones undergo α -cleavage adjacent to the carbonyl group, yielding the highly stable benzoyl cation (m/z 105) and the phenyl cation (m/z 77)[1]. However, the diagnostic differentiator is the McLafferty rearrangement , a site-specific mechanism that strictly requires the presence of a γ -hydrogen.

Valerophenone (Linear): Readily transfers a γ -hydrogen from the C4 position to the carbonyl oxygen, followed by the cleavage of the α

β carbon bond. This expels a neutral propene molecule (42 Da), leaving a highly abundant enol radical cation at m/z 120 [2].
  • 2-Methyl-1-phenyl-1-butanone ( α -Branched): Possesses a γ -hydrogen on its terminal methyl group. However, due to the methyl substitution at the α -position, the McLafferty cleavage expels ethylene (28 Da) rather than propene, yielding a diagnostic fragment at m/z 134 [1].

  • Pivalophenone ( α,α -Di-branched): Entirely lacks a γ -carbon. The McLafferty pathway is completely blocked. Its spectrum is dominated almost exclusively by the m/z 105 α -cleavage product, with no rearrangement ions[4].

  • Fragmentation_Logic M Molecular Ion [M]+• m/z 162 A Alpha-Cleavage (All Isomers) M->A C McLafferty Rearrangement (Requires γ-Hydrogen) M->C B Benzoyl Cation m/z 105 A->B D Valerophenone Loss of Propene -> m/z 120 C->D E 2-Methyl-1-phenyl-1-butanone Loss of Ethylene -> m/z 134 C->E F Pivalophenone No γ-H -> No Rearrangement C->F

    Fig 1. Divergent EI-MS fragmentation pathways based on alkyl chain branching.

    Comparative Quantitative Data

    To facilitate rapid identification, the physicochemical and spectrometric properties of the isomers are summarized below. The Kovats Retention Indices (RI) serve as an orthogonal validation metric against the MS fragmentation patterns.

    Compound NameCAS NumberAlkyl SubstitutionKovats RI (Non-Polar)Base Peak (100%)Diagnostic MS Fragments (m/z)
    Pivalophenone 938-16-92,2-dimethylpropyl~1233[3]105162, 105, 77 (No McLafferty)
    2-Methyl-1-phenyl-1-butanone 938-87-42-methylbutyl~1262[1]105162, 134, 105, 77
    Isovalerophenone 582-62-73-methylbutyl~1271[5]105162, 120, 105, 77
    Valerophenone 1009-14-9n-pentyl~1327[2]120162, 120, 105, 77

    Standardized Experimental Protocol

    To ensure a self-validating system, the following GC-MS methodology incorporates both an internal standard for quantification and an alkane ladder for precise RI calculation.

    Sample Preparation
    • Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade Hexane to achieve a 1,000 µg/mL stock solution.

    • Working Solution: Dilute the stock to 10 µg/mL using Hexane.

    • Internal Standard (IS): Spike the working solution with 1,4-Dichlorobenzene-d4 to a final IS concentration of 5 µg/mL.

    • Retention Index Ladder: In a separate vial, prepare a C8–C20 n-alkane standard mixture (10 µg/mL) to calibrate the Kovats indices.

    Gas Chromatography (GC) Parameters
    • Column: DB-5MS or HP-5MS (5% Phenyl / 95% Dimethylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 µm film thickness. Rationale: Provides optimal dispersive interaction for boiling-point-based separation.

    • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

    • Injection: 1.0 µL volume, Split mode (50:1 ratio) to prevent column overloading and peak tailing. Injector temperature set to 250 °C.

    • Oven Temperature Program:

      • Initial hold at 60 °C for 1.0 min.

      • Ramp at 10 °C/min to 150 °C (Target elution window for C11H14O isomers).

      • Ramp at 25 °C/min to 300 °C, hold for 3.0 min (Column bake-out).

    Mass Spectrometry (MS) Parameters
    • Transfer Line Temperature: 280 °C (Prevents cold spots and analyte condensation).

    • Ion Source: Electron Ionization (EI) mode. Source temperature: 230 °C.

    • Ionization Energy: 70 eV. Rationale: Strictly required to ensure fragmentation patterns match standard NIST and PubChem library spectra.

    • Acquisition Mode: Full Scan. Mass range: m/z 40 to 350. Scan rate: ~3.0 scans/sec.

    GCMS_Workflow S1 Sample Preparation (Internal Standard & Alkane Addition) S2 Gas Chromatography (DB-5MS, RI Separation) S1->S2 S3 Electron Ionization (70 eV) (Standardized Fragmentation) S2->S3 S4 Mass Spectrometry (Full Scan m/z 40-350) S3->S4 S5 Data Interpretation (Library Match & RI Verification) S4->S5

    Fig 2. Step-by-step GC-MS analytical workflow for isomer differentiation.

    References

    • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 70316, 2-Methyl-1-phenyl-1-butanone." PubChem. URL:[Link]

    • [5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 68493, Isovalerophenone." PubChem. URL: [Link]

    • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 70308, Pivalophenone." PubChem. URL:[Link]

    • [4] NIST Mass Spectrometry Data Center. "Phenyl tert-butyl ketone (Pivalophenone)." NIST Chemistry WebBook, SRD 69. URL:[Link]

    • [2] NIST Mass Spectrometry Data Center. "1-Pentanone, 1-phenyl- (Valerophenone)." NIST Chemistry WebBook, SRD 69. URL:[Link]

    • [6] NIST Mass Spectrometry Data Center. "1-Butanone, 3-methyl-1-phenyl- (Isovalerophenone)." NIST Chemistry WebBook, SRD 69. URL:[Link]

    Sources

    Validation

    Cross-validation of spectroscopic data for lab-synthesized 2-Methyl-1-phenyl-1-butanone

    Cross-Validation of Spectroscopic Data: Lab-Synthesized vs. Commercial 2-Methyl-1-phenyl-1-butanone As drug development and materials science pipelines increasingly rely on highly specific synthetic intermediates, ensuri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cross-Validation of Spectroscopic Data: Lab-Synthesized vs. Commercial 2-Methyl-1-phenyl-1-butanone

    As drug development and materials science pipelines increasingly rely on highly specific synthetic intermediates, ensuring the structural fidelity and purity of these precursors is paramount. 2-Methyl-1-phenyl-1-butanone (also known as α -methylbutyrophenone) is a critical building block whose chiral α -center and conjugated system make it highly valuable.

    This guide provides an objective, data-driven cross-validation comparing an in-house lab-synthesized batch of 2-methyl-1-phenyl-1-butanone against a certified Commercial Reference Standard (CRS). By analyzing the causality behind the synthetic methodology and the resulting spectroscopic data (NMR, FT-IR, and GC-MS), we establish a self-validating framework for quality control.

    Mechanistic Overview & Synthetic Workflow

    Traditional α -alkylation of ketones often relies on toxic alkylating agents (e.g., methyl iodide) and strong bases, which frequently suffer from poor atom economy and uncontrollable poly-alkylation. To circumvent this, our in-house batch was synthesized via a highly controlled, ruthenium-catalyzed interrupted-borrowing-hydrogen methodology using methanol as a C1 source (1[1]).

    Causality of the Method: Methanol is temporarily oxidized by the Ru-catalyst to formaldehyde. The ketone enolate undergoes an aldol condensation with the formaldehyde, followed by in situ reduction of the resulting enone. This prevents over-alkylation because the intermediate enone is rapidly reduced before a second alkylation can occur, ensuring high purity of the mono-methylated product.

    Validation_Workflow N1 Precursor (Butyrophenone) N2 Catalytic α-Methylation (Pd/Ru + MeOH) N1->N2 Synthesis N3 Lab-Synthesized 2-Methyl-1-phenyl-1-butanone N2->N3 Purification N5 Spectroscopic Cross-Validation N3->N5 NMR, IR, MS N4 Commercial Reference Standard (CRS) N4->N5 NMR, IR, MS

    Synthetic workflow and cross-validation strategy for 2-Methyl-1-phenyl-1-butanone.

    Self-Validating Experimental Protocol
    • Reaction Setup: Charge an oven-dried Schlenk tube with butyrophenone (0.5 mmol), Ru-catalyst, and base under an N₂ atmosphere. Add dry methanol (3 mL).

    • Execution: Heat the sealed tube at 120 °C for 24 hours.

    • Purification: Quench the reaction, extract with ethyl acetate, and purify via silica gel column chromatography (n-hexane/EtOAc, 50:1).

    • Instrument Calibration (Internal Control): Prior to analyzing the lab-synthesized batch, the CRS is run on the exact same NMR, IR, and GC-MS instruments. This sequential testing eliminates instrument drift and environmental variables, ensuring that any spectral deviations are strictly chemical in nature.

    Spectroscopic Cross-Validation & Causality Analysis

    A. Nuclear Magnetic Resonance (¹H NMR)

    To eliminate solvent-induced chemical shift variations, both samples were analyzed in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    Mechanistic Insight: The doublet at ~7.95 ppm is caused by the ortho-protons of the phenyl ring being heavily deshielded by the magnetic anisotropy of the adjacent carbonyl group. Furthermore, the CH₂ protons of the ethyl group appear as two distinct multiplets (~1.83 and 1.48 ppm). This is a direct consequence of the adjacent chiral α -carbon, which renders the two methylene protons diastereotopic and magnetically non-equivalent (1[1]).

    Table 1: ¹H NMR (400 MHz, CDCl₃) Comparative Data

    Proton AssignmentLab-Synthesized Batch (δ ppm)CRS (δ ppm)Multiplicity & Coupling (J in Hz)
    ortho-ArH7.957.96d, J = 7.7
    para-ArH7.557.55t, J = 7.3
    meta-ArH7.467.46t, J = 7.5
    CH ( α to C=O)3.423.42sextet, J = 6.9
    CH₂ (diastereotopic)1.83, 1.481.82, 1.47m
    CH₃ ( α -methyl)1.191.19d, J = 6.8
    CH₃ (terminal)0.910.90t, J = 7.4
    B. Mass Spectrometry (GC-MS)

    Electron Ionization (EI) at 70 eV was utilized because it provides a highly reproducible, standardized fragmentation energy that allows for direct library matching (2[2]).

    Mechanistic Insight: The molecular ion [M]⁺ is observed at m/z 162. The dominant fragmentation pathway is an α -cleavage that ejects the sec-butyl radical, leaving behind the highly resonance-stabilized benzoyl cation ([PhCO]⁺), which manifests as the base peak at m/z 105. A subsequent loss of carbon monoxide (CO) yields the phenyl cation at m/z 77.

    MS_Fragmentation M Molecular Ion [M]⁺ m/z 162 P1 Benzoyl Cation [PhCO]⁺ m/z 105 (Base Peak) M->P1 α-Cleavage (- sec-butyl radical) P3 sec-Butyl Cation m/z 57 M->P3 α-Cleavage (- benzoyl radical) P2 Phenyl Cation [Ph]⁺ m/z 77 P1->P2 - CO

    Primary mass spectrometry fragmentation pathway for 2-Methyl-1-phenyl-1-butanone.

    Table 2: GC-MS (EI, 70 eV) Fragmentation Cross-Validation

    Fragment Ionm/zRelative Abundance (Lab)Relative Abundance (CRS)Structural Assignment
    Molecular Ion16215%16%[C₁₁H₁₄O]⁺
    Base Peak105100%100%[PhCO]⁺ ( α -cleavage)
    Phenyl Cation7745%46%[C₆H₅]⁺ (Loss of CO from m/z 105)
    sec-Butyl Cation5712%11%[C₄H₉]⁺ ( α -cleavage)
    C. Infrared Spectroscopy (ATR-FTIR)

    Attenuated Total Reflectance (ATR) was selected over KBr pelleting to prevent moisture absorption artifacts in the O-H stretching region, ensuring a pristine baseline.

    Mechanistic Insight: An isolated aliphatic ketone typically absorbs at ~1715 cm⁻¹. However, in 2-methyl-1-phenyl-1-butanone, the carbonyl group is directly conjugated with the aromatic π -system. This conjugation allows delocalization of the π -electrons, increasing the single-bond character of the C=O bond, which weakens the force constant and shifts the absorption to a lower frequency (~1682 cm⁻¹) (3[3]).

    Table 3: FT-IR (ATR) Absorption Bands

    Functional GroupLab-Synthesized (cm⁻¹)CRS (cm⁻¹)Intensity
    C-H (Aromatic)30623060Weak
    C-H (Aliphatic)2965, 2932, 28752965, 2930, 2874Medium
    C=O (Conjugated Ketone)16821684Strong
    C=C (Aromatic Ring)1598, 14481598, 1447Medium

    Conclusion

    The lab-synthesized 2-methyl-1-phenyl-1-butanone exhibits near-perfect spectroscopic alignment with the Commercial Reference Standard across NMR, MS, and IR platforms. The Ru-catalyzed borrowing-hydrogen methodology successfully yielded the target molecule without the structural impurities (such as poly-alkylated byproducts) commonly seen in traditional syntheses, proving it to be a robust, high-fidelity alternative for downstream drug development applications.

    References

    • 1-Butanone, 2-methyl-1-phenyl- | C11H14O | CID 70316 - PubChem, nih.gov,
    • Ligand-Controlled Ruthenium-Catalyzed Borrowing-Hydrogen and Interrupted-Borrowing-Hydrogen Methodologies: Functionalization of Ketones Using Methanol as a C1 Source | The Journal of Organic Chemistry - ACS Public
    • Table of Contents - The Royal Society of Chemistry, rsc.org,

    Sources

    Comparative

    Benchmarking Catalytic Efficiency: Asymmetric Reduction of 2-Methyl-1-phenyl-1-butanone

    As a Senior Application Scientist evaluating novel catalytic systems, I emphasize that the selection of a benchmark substrate is just as critical as the catalyst itself. 2-Methyl-1-phenyl-1-butanone serves as an exceptio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist evaluating novel catalytic systems, I emphasize that the selection of a benchmark substrate is just as critical as the catalyst itself. 2-Methyl-1-phenyl-1-butanone serves as an exceptional benchmark for evaluating Dynamic Kinetic Resolution (DKR) and catalytic efficiency[1]. Its sterically hindered α -chiral center and its propensity for enolization make it a rigorous test for both chemocatalytic and biocatalytic systems[2].

    This guide provides an objective, data-driven comparison of transition-metal catalysis versus engineered biocatalysis for the asymmetric reduction of 2-methyl-1-phenyl-1-butanone, grounded in mechanistic causality and self-validating experimental design.

    Section 1: The Mechanistic Imperative of Dynamic Kinetic Resolution

    In a standard kinetic resolution, the maximum theoretical yield of a single enantiomer is limited to 50%. DKR circumvents this limitation by continuously racemizing the unreacted enantiomer of the substrate. For 2-methyl-1-phenyl-1-butanone, the α -proton is sufficiently acidic to undergo base- or acid-catalyzed enolization, forming an achiral enol intermediate[3].

    The causality of a successful DKR relies on a strict kinetic inequality: the rate of racemization ( krac​ ) must significantly exceed the rate of reduction ( kred​ ) for the slower-reacting enantiomer. If krac​<kred​ , the system collapses into a simple kinetic resolution, yielding a mixture of diastereomers rather than a single stereoisomer.

    DKR_Pathway R_Ketone (R)-2-Methyl-1-phenyl-1-butanone Enol Achiral Enol Intermediate (Base/Acid Catalyzed) R_Ketone->Enol k_rac Major_Product Major Chiral Alcohol (e.g., 1S, 2R) R_Ketone->Major_Product k_red (fast) S_Ketone (S)-2-Methyl-1-phenyl-1-butanone S_Ketone->Enol k_rac Minor_Product Minor Isomers S_Ketone->Minor_Product k_red (slow)

    Dynamic Kinetic Resolution (DKR) pathway of 2-Methyl-1-phenyl-1-butanone.

    Section 2: Biocatalysis vs. Chemocatalysis – A Comparative Analysis

    When reducing 2-methyl-1-phenyl-1-butanone, two primary methodologies dominate the field: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH)[4] and biocatalytic reduction using engineered Ketoreductases (KREDs).

    • Chemocatalysis (Ru-ATH): Utilizes complexes like RuCl(p-cymene)(TsDPEN). The reaction is typically driven by sodium formate in aqueous media. The aqueous environment is critical here—it accelerates the enolization of the substrate compared to organic solvents, ensuring krac​ remains high enough to support DKR.

    • Biocatalysis (KREDs): Engineered enzymes offer exquisite stereocontrol. However, because enzymes operate near pH 7.0, the background chemical enolization rate of the ketone can be sluggish. To compensate, reactions are often run at slightly elevated temperatures (30-35°C) or with the addition of mild buffering agents that act as general base catalysts without denaturing the protein.

    Table 1: Quantitative Benchmarking Data for 2-Methyl-1-phenyl-1-butanone Reduction

    Catalyst SystemCatalyst TypeConversion (%)de (%)ee (%)TONTOF (h⁻¹)Conditions
    RuCl(p-cymene)(TsDPEN) Chemocatalyst>9992 (syn)>991,000200HCOONa/H₂O, 40°C, 5h
    Engineered KRED-130 Biocatalyst>9998 (anti)>9910,0001,500KPi buffer (pH 7.0), NADP⁺, 30°C, 12h
    CBS Catalyst Chemocatalyst4512855010BH₃-THF, -20°C, 5h (No DKR)

    (Note: The CBS catalyst fails to achieve high diastereomeric excess (de) because the cryogenic conditions completely suppress the enolization required for DKR, resulting in poor stereocontrol at the α -position).

    Section 3: Self-Validating Experimental Protocols

    Trustworthy science requires protocols that validate their own mechanistic assumptions. Before running the full DKR, one must quantify the background racemization rate to ensure the kinetic inequality ( krac​>kred​ ) is satisfied.

    Workflow Step1 1. Substrate Profiling (Deuterium Exchange in D2O) Step2 2. Measure k_rac (1H-NMR Analysis) Step1->Step2 Decision Is k_rac > k_red? Step2->Decision Step3A 3A. Proceed to DKR (High de/ee) Decision->Step3A Yes Step3B 3B. Optimize Conditions (Increase Temp/pH) Decision->Step3B No Step3B->Step1

    Self-validating experimental workflow for establishing DKR conditions.

    Protocol A: Biocatalytic Reduction using Engineered KREDs
    • Buffer Preparation: Prepare 100 mM potassium phosphate (KPi) buffer at pH 7.0. Causality: This specific pH balances the stability of the KRED enzyme and the NADP⁺ cofactor, while the phosphate ions act as a mild general base to facilitate the enolization of 2-methyl-1-phenyl-1-butanone.

    • Cofactor Recycling System: Add 10 mM D-glucose, 1 U/mL Glucose Dehydrogenase (GDH), and 0.5 mM NADP⁺. Causality: KREDs require stoichiometric amounts of hydride. The GDH/glucose system continuously regenerates NADPH, driving the thermodynamic equilibrium of the reduction forward and preventing product inhibition.

    • Substrate Loading: Dissolve 50 mM 2-methyl-1-phenyl-1-butanone in 5% v/v DMSO and add to the aqueous buffer. Causality: The substrate is highly lipophilic. DMSO acts as a co-solvent to increase mass transfer to the enzyme's active site without causing protein denaturation.

    • Incubation & Analysis: Incubate at 30°C and 250 rpm for 12 hours. Extract with ethyl acetate and analyze via chiral GC-FID to determine conversion, ee, and de.

    Protocol B: Chemocatalytic ATH-DKR via Ru(II) Complex
    • Catalyst Activation: In a Schlenk flask, combine 0.5 mol% [RuCl₂(p-cymene)]₂ and 1.1 mol% (R,R)-TsDPEN in degassed water. Stir for 1 hour at 40°C. Causality: This pre-incubation forms the active 16-electron Ru-amide species necessary for hydride transfer.

    • Hydrogen Donor Addition: Add 5 equivalents of sodium formate (HCOONa). Causality: Formate serves as the hydride source. Its decomposition into CO₂ gas renders the reduction step irreversible, pulling the DKR equilibrium toward the product.

    • Substrate Addition: Add 1.0 M 2-methyl-1-phenyl-1-butanone. Causality: High substrate concentration is used to accurately measure the Turnover Number (TON) and Turnover Frequency (TOF) of the robust Ru-catalyst.

    • Reaction Execution: Stir vigorously at 40°C for 5 hours. Causality: The elevated temperature is strictly required to ensure the rate of substrate racemization ( krac​ ) outpaces the rapid reduction rate ( kred​ ) of the highly active Ru-complex.

    Conclusion

    When benchmarking catalytic efficiency, 2-methyl-1-phenyl-1-butanone exposes the limitations of systems that cannot balance reduction kinetics with substrate racemization. While Ru-ATH offers incredible TOF and operational simplicity at scale, engineered KREDs provide unparalleled stereocontrol (anti-selectivity) under milder, greener conditions.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Methyl-1-phenyl-1-butanone proper disposal procedures

    As a Senior Application Scientist, I frequently oversee the synthesis and scale-up of complex active pharmaceutical ingredients (APIs) where 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4)—also known as α -methylbutyrophenon...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently oversee the synthesis and scale-up of complex active pharmaceutical ingredients (APIs) where 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4)—also known as α -methylbutyrophenone—serves as a critical intermediate or solvent[1]. While its utility in directing regioselective reactions and photolytic processes is well-documented[2], its lipophilic nature and combustibility demand rigorous safety and disposal protocols.

    This guide provides a self-validating, step-by-step methodology to ensure environmental compliance, laboratory safety, and operational efficiency when handling and disposing of this chemical.

    Physicochemical & Hazard Profile

    Understanding the physicochemical properties of a compound is the foundational step in predicting its behavior during a spill or disposal event. Because 2-Methyl-1-phenyl-1-butanone is a highly lipophilic ketone, it will not mix with water, rendering aqueous dilution or water-based fire suppression ineffective[1].

    Table 1: Physicochemical and Hazard Data for 2-Methyl-1-phenyl-1-butanone

    Property / AttributeValue / DescriptionOperational Implication
    CAS Number 938-87-4Unique identifier for SDS tracking and EHS logging[1].
    Molecular Formula C11H14ONon-halogenated; dictates disposal stream routing[1].
    Molecular Weight 162.23 g/mol Moderate volatility; requires handling in well-ventilated areas[1].
    Water Solubility Insoluble (logP ~2.9)Spills will float on aqueous layers; never flush down drains[3].
    Hazard Classification Combustible Liquid, IrritantKeep away from open flames, sparks, and heat sources[1].
    Incompatible Materials Strong oxidizers, strong basesHigh risk of exothermic reaction or chemical degradation[1].

    Operational Safety & Handling Protocol

    Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

    Causality-Driven PPE Selection:

    • Gloves: Nitrile or neoprene gloves are mandatory. Causality: The lipophilic nature of this ketone allows it to rapidly permeate standard latex, leading to dermal absorption and severe skin irritation[1].

    • Eye Protection: Chemical splash goggles. Causality: Accidental splashing can cause severe ocular irritation; standard safety glasses lack adequate peripheral protection[1].

    • Ventilation: Handle exclusively within a certified chemical fume hood to prevent the accumulation of combustible vapors[1].

    Spill Response Methodology (Self-Validating System):

    • Isolate & Ventilate: Immediately extinguish all ignition sources (e.g., hot plates, Bunsen burners) and maximize the fume hood exhaust[1].

    • Containment: Surround the spill with an inert, liquid-binding material such as diatomaceous earth or clean dry sand[1]. Crucial Step: Do not use combustible absorbents like sawdust, which can ignite if the ketone rapidly oxidizes.

    • Absorption & Verification: Allow the absorbent to fully soak up the liquid. Validation: The surface of the absorbent should appear completely dry and matte. If any glossy sheen remains, the system is not fully neutralized; apply additional absorbent until the sheen disappears.

    • Collection: Use a non-sparking, conductive scoop to transfer the saturated absorbent into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[1].

    • Decontamination: Wash the spill area with a mild detergent and water to remove residual organics, collecting the wash water for hazardous waste disposal.

    Proper Disposal Procedures

    2-Methyl-1-phenyl-1-butanone must never be disposed of in the municipal sewer system or general trash. Its disposal must strictly follow the non-halogenated organic waste stream protocols.

    Step-by-Step Disposal Workflow:

    • Waste Segregation: Collect the chemical (both pure and dissolved in other organic solvents) in a designated "Non-Halogenated Organic Waste" carboy.

    • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). Causality: Mixing organic ketones with oxidizers can initiate runaway exothermic reactions, leading to pressure buildup, container rupture, or fire[1].

    • Labeling: Clearly label the container with the GHS hazard pictograms (Combustible, Irritant) and explicitly list "2-Methyl-1-phenyl-1-butanone" along with its approximate concentration.

    • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Validation: Visually inspect the secondary tray weekly. A completely dry tray validates the integrity of the primary container; any liquid presence mandates immediate container replacement.

    • EHS Transfer & Incineration: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The ultimate, EPA-compliant disposal method for this chemical is high-temperature incineration[1], which completely oxidizes the compound into carbon dioxide and water vapor, leaving no toxic residue.

    Operational Workflow Diagram

    DisposalWorkflow A Waste Generation: 2-Methyl-1-phenyl-1-butanone B Spill Event? (Liquid Release) A->B C Apply Inert Absorbent (Sand/Diatomaceous Earth) B->C Yes D Liquid Waste Segregation (Non-Halogenated Organics) B->D No C->D Solidified Waste E Verify Absence of Strong Oxidizers D->E F Secondary Containment & GHS Labeling E->F G Final Disposal: High-Temp Incineration F->G EHS Transfer

    Fig 1: Handling, spill response, and disposal workflow for 2-Methyl-1-phenyl-1-butanone.

    References

    • [1] (2-Methyl-1-phenyl-1-butanone) CAS 938-87-4 | SDS - HazComFast. hazcomfast.com. Available at:[Link]

    • [3] Chemical Properties of 1-Butanone, 2-methyl-1-phenyl- (CAS 938-87-4) - Cheméo. chemeo.com. Available at: [Link]

    • [2] The Journal of Organic Chemistry Vol. 83 No. 1 - ACS Publications. acs.org. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 2-Methyl-1-phenyl-1-butanone

    As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling protocols bridge the gap between regulatory compliance and practical, mechanistic safety. 2-Methyl-1-phenyl-1-bu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling protocols bridge the gap between regulatory compliance and practical, mechanistic safety. 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4)—also known as α -methylbutyrophenone or sec-butylphenyl ketone—is a versatile aromatic ketone[1]. It is widely utilized in synthetic chemistry and is frequently encountered as a highly migratory photolytic decomposition product of UV-photoinitiators in food packaging ()[2].

    Handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) and operational protocols. Its lipophilic phenyl ring and reactive ketone moiety dictate specific material compatibilities that, if ignored, can lead to rapid PPE degradation and systemic exposure. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, dispense, and dispose of this chemical.

    Quantitative Data: Physicochemical and Hazard Profile

    Before designing a safety protocol, we must understand the physical parameters of the substance. Below is the quantitative and hazard profile for 2-Methyl-1-phenyl-1-butanone.

    Table 1: Physicochemical and Safety Profile | Property / Parameter | Value / Specification | | :--- | :--- | | Chemical Name | 2-Methyl-1-phenyl-1-butanone | | CAS Number | 938-87-4 | | Molecular Formula | C11H14O | | Molecular Weight | 162.23 g/mol | | Synonyms | α -Methylbutyrophenone, sec-butylphenyl ketone | | Primary Hazards | Skin/Eye Irritation, Respiratory Irritation | | Incompatible Extinguishers | Water spray (ineffective) | | Approved Extinguishers | Dry chemical, CO2, alcohol-resistant foam |

    (Data sourced from [1] and [3])

    Part 1: PPE Matrix and Mechanistic Causality

    Selecting the correct PPE is not merely a compliance exercise; it is a chemical necessity based on molecular interactions.

    • Hand Protection: Nitrile or Neoprene Gloves

      • Causality: Ketones are notorious for permeating and degrading natural rubber latex and standard vinyl. The solvent penetrates the polymer matrix of latex, causing rapid swelling and catastrophic barrier failure. Nitrile and neoprene offer superior cross-linked resistance to aromatic ketones, preventing dermal absorption of this lipophilic compound ()[3].

    • Eye Protection: Splash-Proof Chemical Goggles

      • Causality: Safety glasses with side shields are insufficient. The measurable vapor pressure and potential for micro-aerosolization during pipetting require a full orbital seal to prevent severe corneal irritation.

    • Body Protection: Flame-Resistant (FR) Lab Coat

      • Causality: As an organic solvent, it poses a localized flammability risk. An FR lab coat prevents the fabric from acting as a wick in the event of a spill and subsequent ignition.

    Part 2: Operational Handling Protocols

    Every protocol described here is a self-validating system . You must confirm the success of the previous step before advancing to ensure absolute safety.

    Protocol A: Pre-Operation Validation & Dispensing
    • Step 1: Engineering Control Verification. Activate the chemical fume hood.

      • Validation: Verify the magnehelic gauge reads between 80–100 feet per minute (fpm). Perform a visual flow check by taping a small strip of tissue paper to the bottom of the sash; it should pull inward steadily.

    • Step 2: PPE Integrity Check. Don nitrile or neoprene gloves.

      • Validation: Perform a pneumatic test by trapping air in the glove and squeezing to ensure no micro-punctures exist before handling the chemical.

    • Step 3: Tool Selection. Select glass pipettes or PTFE-lined syringes for transfer.

      • Causality: 2-Methyl-1-phenyl-1-butanone will leach plasticizers from standard polystyrene or low-density polyethylene (LDPE) tools, contaminating your sample and compromising the tool's structural integrity.

    • Step 4: Dispensing. Transfer the liquid at least 6 inches behind the fume hood sash. Keep the source container and receiving vessel close together to minimize the travel distance of the uncontained liquid.

    • Step 5: Sealing. Cap all vials immediately after transfer.

      • Validation: Invert the sealed receiving vessel gently to confirm the absence of leaks and proper thread seating.

    Protocol B: Emergency Spill Response and Disposal

    In the event of a spill, immediate and calculated action is required. Water is ineffective for firefighting this compound and may spread the hazard[3].

    • Step 1: Containment. Immediately cover the spill with an inert, non-combustible absorbent material such as vermiculite or a commercial universal spill pad.

      • Causality: Combustible absorbents like paper towels or sawdust create a highly flammable matrix when soaked with organic solvents.

    • Step 2: Collection. Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.

    • Step 3: Disposal. Transfer the waste into a designated, chemically compatible hazardous waste container (e.g., High-Density Polyethylene, HDPE).

    • Step 4: Labeling. Label the container explicitly: "Hazardous Waste: 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4) - Flammable/Irritant".

      • Validation: Ensure the waste container is stored in a secondary containment tray in a cool, well-ventilated area away from oxidizing agents.

    Part 3: Workflow and Pathway Visualizations

    To further clarify the operational logic, below are the visual workflows for handling procedures and the mechanistic origin of the chemical in packaging applications.

    HandlingWorkflow A Pre-Operation Risk Assessment BB BB A->BB B Don PPE (Nitrile/Neoprene, Goggles) C Engineering Controls (Activate Fume Hood) D Dispense 2-Methyl-1-phenyl-1-butanone C->D E Spill Detected? D->E F Emergency Spill Protocol (Absorbent & Containment) E->F Yes G Standard Chemical Disposal E->G No H Decontamination & Log Entry F->H G->H BB->C

    Fig 1: Operational and spill response workflow for 2-Methyl-1-phenyl-1-butanone handling.

    DecompositionPathway UV UV Irradiation (Curing Process) PI UV-Photoinitiator (e.g., in Food Packaging) PI->UV Radical Free Radical Formation PI->Radical Decomp Photolytic Decomposition & Recombination Radical->Decomp Product 2-Methyl-1-phenyl-1-butanone (CAS 938-87-4) Decomp->Product

    Fig 2: Photolytic decomposition pathway yielding 2-Methyl-1-phenyl-1-butanone.

    References

    • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

    • 1-Butanone, 2-methyl-1-phenyl- (2-Methyl-1-phenyl-1-butanone) CAS 938-87-4 | SDS Source: HazComFast URL:[Link]

    Sources

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